Product packaging for Nootkatol(Cat. No.:CAS No. 50763-67-2)

Nootkatol

Cat. No.: B1220673
CAS No.: 50763-67-2
M. Wt: 220.35 g/mol
InChI Key: GFNWRKNVTHDNPV-UXOAXIEHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nootkatol is a sesquiterpenoid compound belonging to the class of eremophilane sesquiterpenoids and is a derivative of valencene . With a molecular formula of C15H24O and a molecular weight of 220.35 g/mol, it is a secondary alcohol that is practically insoluble in water . It is a natural substance that can be found in sweet orange (Citrus sinensis) and Alpinia oxyphylla Miquel, making it a potential biomarker for the consumption of these products . This compound is of significant interest in pharmacological and cosmetic research due to its potent biological activity. A key area of investigation is its role in preventing skin photoaging caused by ultraviolet (UV) radiation . Research indicates that this compound functions as a dual inhibitor of calcium ion channels, effectively blocking both the ORAI1 and TRPV1 channels . In vitro studies have demonstrated that at a concentration of 90 µM, this compound reduced TRPV1 current by 94% and ORAI1 current by 97% . This inhibition of calcium signaling leads to two critical effects: a significant reduction in UV-induced melanin synthesis in melanoma cells by 76.38% and a decrease in UV-induced MMP-1 production (a key enzyme in collagen degradation) in keratinocytes by 59.33% . This mechanism positions this compound as a promising candidate for anti-photoaging research . In the context of biosynthesis, this compound is a crucial intermediate in the pathway from valencene to the valuable grapefruit aroma compound, nootkatone . The conversion is hypothesized to involve a regioselective allylic hydroxylation of valencene, a step that can be catalyzed by specific cytochrome P450 enzymes, followed by oxidation of this compound . This pathway is a major focus in the development of microbial biotransformation processes for the natural production of flavors . Researchers can acquire this compound with the assurance that it is provided strictly for research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B1220673 Nootkatol CAS No. 50763-67-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50763-67-2

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(2S,4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol

InChI

InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12,14,16H,1,5-7,9H2,2-4H3/t11-,12-,14+,15+/m1/s1

InChI Key

GFNWRKNVTHDNPV-UXOAXIEHSA-N

SMILES

CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O

Isomeric SMILES

C[C@@H]1C[C@@H](C=C2[C@]1(C[C@@H](CC2)C(=C)C)C)O

Canonical SMILES

CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O

Other CAS No.

50763-67-2
53643-07-5

Synonyms

Nootkatol
Nootkatol, (2S-(2alpha,4alpha,4aalpha,6beta))-isome

Origin of Product

United States

Foundational & Exploratory

Nootkatol from Alpinia oxyphylla: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of nootkatol, a sesquiterpene first identified in the fruits of Alpinia oxyphylla. This document consolidates available scientific information on its discovery, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activity.

Introduction and Discovery

This compound, a significant bicyclic sesquiterpenoid, was first discovered and isolated from the fruits of Alpinia oxyphylla Miquel (Zingiberaceae) by a team of Japanese scientists in 1984. Their research identified it as a new natural product and provided the initial structural determination. Furthermore, their preliminary findings indicated that this compound possesses calcium-antagonistic properties, suggesting its potential as a modulator of cellular calcium signaling. Subsequent research on other constituents of Alpinia oxyphylla, a plant widely used in traditional medicine, has revealed a rich profile of bioactive compounds, including other sesquiterpenoids with various pharmacological effects.

Physicochemical and Spectroscopic Data

While first isolated from Alpinia oxyphylla, detailed characterization data for this compound has also been reported from other natural sources. The following tables summarize the key quantitative data for this compound, providing a reference for its identification and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₄O
Molecular Weight220.35 g/mol
Melting Point65 °C
Optical Rotation [α]²⁵D+203° (c 0.5, CHCl₃)

Table 2: Spectroscopic Data for this compound

SpectroscopyData
Infrared (IR) 3440 cm⁻¹, 1620 cm⁻¹, 1510 cm⁻¹
High-Resolution Mass Spectrometry (HR-CIMS) m/z 220.18165 [M]⁺ (Calculated for C₁₅H₂₄O: 220.18272)
¹H-NMR (CDCl₃, 500 MHz) δ (ppm): 5.35 (1H, s), 4.74 (1H, s), 4.72 (1H, s), 4.15 (1H, t, J=2.9 Hz), 2.62 (1H, m), 2.38 (1H, m), 2.22 (1H, m), 2.08 (1H, m), 1.95 (1H, m), 1.83 (1H, m), 1.76 (3H, s), 1.60 (1H, m), 1.52 (1H, m), 1.01 (3H, d, J=6.8 Hz), 0.98 (3H, s)
¹³C-NMR (CDCl₃, 125 MHz) δ (ppm): 149.8 (C), 146.9 (C), 121.3 (CH), 109.2 (CH₂), 79.1 (CH), 42.6 (CH), 41.0 (C), 39.1 (CH₂), 31.2 (CH₂), 27.0 (CH₂), 21.8 (CH₂), 21.0 (CH₃), 18.5 (CH₃), 15.3 (CH₃)

Experimental Protocols

The following sections provide detailed methodologies for the extraction of essential oils from Alpinia oxyphylla and a general protocol for the isolation and purification of sesquiterpenes like this compound.

Extraction of Essential Oil from Alpinia oxyphylla

This protocol is a generalized method for obtaining the essential oil from the fruits of Alpinia oxyphylla, which would contain this compound.

  • Plant Material Preparation: Dried fruits of Alpinia oxyphylla are ground into a coarse powder.

  • Hydrodistillation: The powdered plant material is subjected to hydrodistillation for approximately 4-6 hours using a Clevenger-type apparatus.

  • Oil Separation: The collected essential oil is separated from the aqueous phase.

  • Drying and Storage: The essential oil is dried over anhydrous sodium sulfate and stored at 4°C in a sealed, dark container until further processing.

Isolation and Purification of this compound

This protocol outlines a general chromatographic approach for isolating this compound from the crude essential oil.

  • Column Chromatography: The crude essential oil is subjected to column chromatography on silica gel.

  • Elution Gradient: A solvent gradient of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate, is used for elution.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification: Fractions containing compounds with similar TLC profiles to this compound are pooled and may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for this compound isolation and a hypothesized signaling pathway based on its known biological activity.

G Figure 1: General Workflow for this compound Isolation plant Dried Alpinia oxyphylla Fruits powder Coarse Powder plant->powder Grinding hydrodistillation Hydrodistillation powder->hydrodistillation oil Crude Essential Oil hydrodistillation->oil column_chromatography Silica Gel Column Chromatography oil->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc purification Further Purification (e.g., HPLC) tlc->purification This compound Pure this compound purification->this compound

Caption: General Workflow for this compound Isolation.

G Figure 2: Hypothesized Signaling Pathway for this compound This compound This compound ca_channel Voltage-Gated Calcium Channel This compound->ca_channel Antagonizes / Blocks ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows downstream Downstream Cellular Effects (e.g., Muscle Contraction, Neurotransmission) ca_influx->downstream Triggers

Caption: Hypothesized Signaling Pathway for this compound.

Biological Activity and Future Directions

The initial discovery of this compound highlighted its potential as a calcium antagonist. This class of compounds is known to interfere with the influx of calcium ions into cells through voltage-gated calcium channels. By blocking these channels, calcium antagonists can induce smooth muscle relaxation, reduce heart rate, and have other physiological effects.

Recent studies on other sesquiterpenoids from Alpinia oxyphylla have shown that they can modulate calcium-related signaling pathways, such as the Ca²⁺/CaMKII pathway, to stimulate GLP-1 secretion. While the precise mechanism of this compound has yet to be fully elucidated, its structural similarity to other bioactive sesquiterpenes from the same plant suggests it may also interact with key cellular signaling cascades.

Further research is warranted to:

  • Fully characterize the specific subtype of calcium channels that this compound interacts with.

  • Elucidate the detailed downstream signaling pathways affected by this compound.

  • Evaluate the therapeutic potential of this compound in conditions related to calcium channel dysregulation, such as cardiovascular diseases and neurological disorders.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the pharmacological potential of this compound from Alpinia oxyphylla.

The Pivotal Role of Stereochemistry in the Biological Significance of Nootkatol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatol, a naturally occurring sesquiterpenoid alcohol, is a molecule of significant interest in the fields of pharmacology and dermatology. As an intermediate in the synthesis of the commercially valuable flavor and fragrance compound, nootkatone, this compound itself possesses noteworthy biological activities. This technical guide delves into the stereochemistry of this compound and its profound impact on its biological significance, with a particular focus on its recently discovered role in preventing ultraviolet (UV) radiation-induced photoaging. While research into the specific activities of each this compound stereoisomer is ongoing, this document synthesizes the current understanding and provides a framework for future investigation.

The Stereochemistry of this compound

This compound, with the chemical formula C₁₅H₂₄O, is a bicyclic sesquiterpenoid belonging to the eremophilane class of compounds. Its structure contains multiple chiral centers, giving rise to several stereoisomers. The two most commonly cited isomers are α-nootkatol and β-nootkatol , which are epimers at the C-2 position.

  • β-Nootkatol: This isomer possesses the (2S,4R,4aS,6R) stereochemistry.[1]

  • α-Nootkatol: While less commonly specified in biological literature, it represents the alternative configuration at the C-2 hydroxyl group.

The precise stereochemistry of this compound is crucial as it dictates the three-dimensional arrangement of its functional groups, which in turn governs its interactions with biological targets such as ion channels and receptors. While the broader biological activities of "this compound" have been reported, a critical gap in the current literature is the lack of comprehensive comparative studies on the distinct pharmacological profiles of each stereoisomer. A study on the related compound, nootkatone, revealed that (-)-nootkatone exhibits a higher odor threshold and reduced overall bioactivity compared to (+)-nootkatone, underscoring the importance of stereochemistry in this class of molecules.[2]

Biological Significance: Inhibition of Photoaging

Recent research has illuminated a significant biological role for this compound in the prevention of skin photoaging induced by UV radiation. A key study demonstrated that this compound exerts its protective effects by inhibiting the activity of two specific ion channels: ORAI1 and TRPV1.[3][4][5][6] It is important to note that the specific stereoisomer of this compound used in this pivotal study was not specified.

Mechanism of Action in Photoaging

UV radiation triggers a cascade of events in skin cells that leads to the visible signs of aging, such as wrinkles and hyperpigmentation. This compound intervenes in these pathways at a critical early stage by modulating intracellular calcium (Ca²⁺) signaling.

  • Inhibition of ORAI1 in Melanocytes: In melanocytes, UV exposure activates the ORAI1 calcium channel, leading to an influx of Ca²⁺. This increase in intracellular calcium stimulates melanin synthesis, resulting in hyperpigmentation. This compound effectively inhibits the ORAI1 channel, thereby reducing melanin production.[3][4][5][6]

  • Inhibition of TRPV1 in Keratinocytes: In keratinocytes, UV radiation activates the TRPV1 channel, another calcium-permeable ion channel. The subsequent rise in intracellular Ca²⁺ levels stimulates the production of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to wrinkle formation. This compound's inhibition of TRPV1 curtails this process, helping to preserve the integrity of the dermal matrix.[3][4][5][6]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from the study by Woo et al. (2021), demonstrating the inhibitory effects of this compound on key markers of photoaging. As previously mentioned, the specific stereoisomer was not identified in this research.

Table 1: Inhibition of Ion Channel Currents by this compound

Ion ChannelConcentration (µM)Inhibition (%)Voltage
TRPV11013 ± 21-60 mV
303 ± 31
9094 ± 2
ORAI11016 ± 8-120 mV
3044 ± 11
9097 ± 1

Table 2: Effect of this compound on UV-Induced Cellular Responses

Biological EndpointCell TypeThis compound ConcentrationReduction (%)
Intracellular Ca²⁺ Influx (ORAI1-mediated)Primary Human Melanocytes10 µMNot specified
100 µM51.6 ± 0.98
Melanin SynthesisB16F10 Melanoma CellsNot specified76.38 ± 5.90
MMP-1 ProductionHaCaT Keratinocytes7.5 µg/ml59.33 ± 1.49

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, as described by Woo et al. (2021).[3]

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2
  • Cell Preparation: Primary human melanocytes (NHEMs) are cultured to an appropriate density.

  • Dye Loading: Cells are loaded with 2 µM Fura-2 acetoxymethyl ester (Fura-2 AM), a ratiometric calcium indicator, in a normal Tyrode (NT) solution for 45 minutes at 37°C. The NT solution consists of 145 mM NaCl, 10 mM HEPES, 5 mM glucose, 3.6 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.

  • Washing: After incubation, the cells are washed twice with NT solution.

  • Fluorescence Measurement: Fluorescence is measured using an inverted microscope equipped with a camera. The ratio of Fura-2 fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is used to determine the intracellular calcium concentration.

  • Experimental Procedure: After establishing a baseline [Ca²⁺]i, a calcium add-back procedure is performed to induce calcium influx through ORAI1 channels. This compound is then applied at the desired concentrations to measure its inhibitory effect on the calcium influx. A potent ORAI1 inhibitor, such as 10 µM BTP2, can be used as a positive control.[3]

MMP-1 Assay
  • Cell Culture and Treatment: Human keratinocyte cells (HaCaT) are seeded in 24-well plates at a density of 0.1 x 10⁶ cells/ml and incubated for 24 hours at 37°C.

  • UVB Exposure: The cells are exposed to UVB radiation (16 mJ/cm²).

  • This compound Treatment: Immediately after UVB exposure, the cells are treated with 7.5 µg/ml this compound.

  • Incubation: The treated cells are incubated for an additional 24 hours at 37°C.

  • Sample Collection: The cell supernatant is collected after centrifugation at 1,000 g for 20 minutes.

  • ELISA: The total amount of MMP-1 in the supernatant is quantified using a commercial ELISA kit for MMP-1, following the manufacturer's protocol.[3]

Tyrosinase Assay
  • Reaction Mixture Preparation: A mixture is prepared containing 0.2 ml of the sample (this compound or a positive control like kojic acid, dissolved in DMSO), 1.0 ml of 1.5 mM levodopa (L-DOPA), and 1.8 ml of 0.07 M sodium phosphate buffer (pH 6.8).

  • Enzyme Addition: 0.1 ml of mushroom tyrosinase solution (1,000 U/ml) is added to the reaction mixture.

  • Incubation: The mixture is incubated for 10 minutes at 30°C.

  • Inactivation: The enzymatic reaction is stopped by placing the mixture in an ice bath.

  • Absorbance Measurement: The enzyme activity is determined by measuring the absorbance at 475 nm. The final concentration of the test compounds is adjusted to 200 µM.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways involved in UV-induced photoaging and the experimental workflow for assessing the inhibitory activity of this compound.

G Signaling Pathway of UV-Induced Photoaging and this compound Inhibition cluster_0 Melanocyte cluster_1 Keratinocyte UV UV Radiation ORAI1 ORAI1 Channel UV->ORAI1 activates Ca_influx_M Ca²⁺ Influx ORAI1->Ca_influx_M Melanin Melanin Synthesis Ca_influx_M->Melanin stimulates Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation Nootkatol_M This compound Nootkatol_M->ORAI1 inhibits UV_K UV Radiation TRPV1 TRPV1 Channel UV_K->TRPV1 activates Ca_influx_K Ca²⁺ Influx TRPV1->Ca_influx_K MMP1 MMP-1 Production Ca_influx_K->MMP1 stimulates Collagen_degradation Collagen Degradation MMP1->Collagen_degradation Wrinkles Wrinkle Formation Collagen_degradation->Wrinkles Nootkatol_K This compound Nootkatol_K->TRPV1 inhibits G Experimental Workflow for Assessing this compound's Anti-Photoaging Activity cluster_0 In Vitro Assays cluster_1 Biochemical Assay Cell_culture Cell Culture (Melanocytes/Keratinocytes) UV_exposure UVB Exposure Cell_culture->UV_exposure Nootkatol_treatment This compound Treatment UV_exposure->Nootkatol_treatment Calcium_imaging Intracellular Calcium Imaging (Fura-2 Assay) Nootkatol_treatment->Calcium_imaging MMP1_assay MMP-1 Quantification (ELISA) Nootkatol_treatment->MMP1_assay Melanin_assay Melanin Content Assay Nootkatol_treatment->Melanin_assay Tyrosinase_assay Tyrosinase Inhibition Assay Nootkatol_tyrosinase This compound + Tyrosinase + L-DOPA Tyrosinase_assay->Nootkatol_tyrosinase Absorbance_measurement Absorbance Measurement (475 nm) Nootkatol_tyrosinase->Absorbance_measurement

References

The Nootkatol Biosynthesis Pathway: A Technical Guide to the Enzymatic Conversion of Valencene in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the nootkatol biosynthesis pathway from valencene in plants. It covers the core enzymatic steps, key enzymes involved, quantitative data, and detailed experimental protocols for researchers in plant biology, biochemistry, and natural product synthesis.

Introduction

Nootkatone, a highly valued sesquiterpenoid, is prized for its characteristic grapefruit aroma and is used extensively in the flavor, fragrance, and pharmaceutical industries. It also exhibits potent insecticidal and repellent properties. While found naturally in grapefruit and the heartwood of the Alaska cedar (Callitropsis nootkatensis), its extraction from these sources is often low-yielding and economically challenging. The biosynthetic production of its precursor, this compound, from the readily available sesquiterpene (+)-valencene presents a promising alternative. This process relies on the specific and efficient enzymatic oxidation of valencene, a reaction primarily catalyzed by cytochrome P450 monooxygenases in plants. Understanding this pathway is critical for developing enhanced biocatalytic systems for sustainable nootkatone production.

The Core Biosynthesis Pathway

The biosynthesis of this compound from valencene is a two-step enzymatic process that begins with a precursor derived from the general isoprenoid pathway.

  • Valencene Synthesis : The pathway originates with farnesyl pyrophosphate (FPP), a central intermediate in the mevalonate pathway. A specific terpene synthase, valencene synthase (VS) , catalyzes the cyclization of the linear FPP molecule to form the bicyclic sesquiterpene, (+)-valencene.[1]

  • Valencene Hydroxylation : The key conversion step is the allylic hydroxylation of (+)-valencene. This reaction is catalyzed by a cytochrome P450 monooxygenase (P450) , which introduces a hydroxyl group to produce this compound. This reaction requires electrons, which are transferred from NADPH via a cytochrome P450 reductase (CPR) . The hydroxylation can result in two primary isomers, trans-nootkatol (also referred to as β-nootkatol) and its epimer, α-nootkatol.[2][3]

  • This compound Oxidation : this compound is subsequently oxidized to form (+)-nootkatone. This final step can be catalyzed by the same P450 enzyme or by other enzymes such as alcohol dehydrogenases (ADHs).[3] In some heterologous systems, this oxidation has been observed to occur non-enzymatically.[3]

Below is a diagram illustrating the core biosynthetic pathway.

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) Valencene (+)-Valencene FPP->Valencene VS_label Valencene Synthase (VS) This compound trans-Nootkatol (β-Nootkatol) Valencene->this compound P450_label Cytochrome P450 (e.g., HPO, CnVO) + CPR/NADPH Nootkatone (+)-Nootkatone This compound->Nootkatone Oxidation_label P450 / ADH

Figure 1. Core enzymatic steps in the biosynthesis of nootkatone from FPP.

Key Plant Enzymes in Valencene Hydroxylation

Research has identified several plant-derived cytochrome P450 enzymes capable of catalyzing the conversion of valencene to this compound. These enzymes are of significant interest for biocatalytic applications.

Enzyme NameAbbreviationSource OrganismCytochrome P450 FamilySubstrateProduct(s)Kinetic Parameters (for Valencene)Reference
Premnaspirodiene OxygenaseHPOHyoscyamus muticusCYP71D55(+)-Valenceneβ-NootkatolKM : 11.5 µM[1][2][4]
Valencene OxidaseCnVOCallitropsis nootkatensisCYP706M1(+)-Valencenetrans-Nootkatol, (+)-NootkatoneNot Reported[3][5]

Table 1. Summary of characterized plant cytochrome P450s that hydroxylate valencene.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the this compound biosynthesis pathway.

Microsomal Enzyme Preparation from Plant Tissue

This protocol describes the isolation of microsomes, which are membrane fractions rich in cytochrome P450s, from plant leaves.

Workflow Diagram:

Microsome_Prep_Workflow start Plant Tissue (e.g., leaves) homogenize Homogenize in ice-cold extraction buffer start->homogenize filter Filter homogenate through cheesecloth/Miracloth homogenize->filter centrifuge1 Centrifuge at 10,000 x g (remove debris, chloroplasts) filter->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 Pellet discarded centrifuge2 Ultracentrifuge at 100,000 x g supernatant1->centrifuge2 pellet Microsomal Pellet centrifuge2->pellet Supernatant discarded resuspend Resuspend pellet in storage buffer pellet->resuspend store Store at -80°C resuspend->store

Figure 2. Workflow for microsomal enzyme preparation from plant tissue.

Materials:

  • Extraction Buffer: 100 mM potassium phosphate (pH 7.5), 10 mM sodium metabisulfite, 5 mM L-ascorbic acid, 1 mM EDTA, 10% (v/v) glycerol, 2% (w/v) polyvinylpyrrolidone (PVP-40).

  • Storage Buffer: 50 mM potassium phosphate (pH 7.5), 20% (v/v) glycerol.

  • Liquid nitrogen, cheesecloth, Miracloth, refrigerated centrifuge, ultracentrifuge.

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenize the powder in 4 volumes of ice-cold extraction buffer.

  • Filter the homogenate through four layers of cheesecloth followed by one layer of Miracloth to remove cell debris.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and other large organelles.

  • Carefully transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal membranes.

  • Discard the supernatant and gently wash the pellet with storage buffer without resuspending.

  • Resuspend the microsomal pellet in a minimal volume of storage buffer (e.g., 1-2 mL).

  • Determine the protein concentration using a Bradford or BCA assay. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C.

In Vitro Valencene Hydroxylation Assay

This protocol outlines the procedure for an in vitro assay to measure the conversion of valencene to this compound using a microsomal enzyme preparation or a reconstituted P450 system.

Materials:

  • Reaction Buffer: 100 mM potassium phosphate (pH 7.5).

  • NADPH regenerating system: 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase.

  • Substrate: (+)-Valencene stock solution (e.g., 10 mM in DMSO or ethanol).

  • Enzyme: Microsomal preparation or purified P450 and CPR.

  • Stop Solution/Extraction Solvent: Ethyl acetate.

  • Internal Standard: e.g., tetradecane or other suitable hydrocarbon.

Procedure:

  • In a glass vial, prepare a 500 µL reaction mixture containing:

    • Reaction buffer to final volume.

    • 100-500 µg of microsomal protein.

    • NADPH regenerating system.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes with gentle shaking.

  • Start the reaction by adding valencene to a final concentration of 40-100 µM.

  • Incubate for a defined period (e.g., 10-60 minutes) at 30°C with shaking. A control reaction without NADPH should be run in parallel.[2]

  • Stop the reaction by adding an equal volume (500 µL) of ethyl acetate containing a known concentration of an internal standard.

  • Vortex vigorously for 1 minute to extract the products.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic (ethyl acetate) layer to a new vial for GC-MS analysis.

GC-MS Analysis of Reaction Products

This protocol provides a typical method for the separation and identification of valencene and its hydroxylated products.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

GC-MS Parameters:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 165°C.

    • Ramp 2: 1.5°C/min to 170°C.

    • Ramp 3: 20°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Data Analysis:

  • Identify peaks by comparing their retention times and mass spectra to those of authentic standards of (+)-valencene, this compound, and nootkatone.[2]

  • Quantify the products by integrating the peak areas relative to the internal standard.

Conclusion

The biosynthesis of this compound from valencene in plants is a pathway of significant commercial and scientific interest. The conversion is efficiently catalyzed by specific cytochrome P450 monooxygenases, such as HPO from Hyoscyamus muticus and CnVO from Callitropsis nootkatensis. The protocols and data presented in this guide provide a robust framework for researchers aiming to explore, characterize, and engineer this pathway. Further research into identifying novel plant P450s with superior catalytic efficiency and stability will be crucial for developing scalable and economically viable biocatalytic platforms for the production of nootkatone and other high-value sesquiterpenoids.

References

The Enzymatic Bridge: A Technical Guide to the Cytochrome P450-Mediated Conversion of Valencene to Nootkatol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of (+)-valencene to the valuable flavor and fragrance compound (+)-nootkatone, with a specific focus on the initial hydroxylation step to form nootkatol, catalyzed by cytochrome P450 (P450) monooxygenases. The biotransformation of valencene offers a greener and more sustainable alternative to traditional chemical synthesis methods, which often rely on hazardous reagents.[1][2] This document outlines the core biochemical pathways, summarizes key quantitative data from various P450 systems, provides detailed experimental protocols, and presents visual workflows to facilitate understanding and replication.

Biochemical Pathway: From Valencene to Nootkatone

The enzymatic conversion of valencene to nootkatone is a two-step oxidation process.[3] The first and often rate-limiting step is the regioselective allylic hydroxylation of valencene at the C2 position to produce this compound. This reaction is catalyzed by a cytochrome P450 enzyme. This compound exists as two isomers, cis- and trans-nootkatol.[3] The subsequent oxidation of this compound to nootkatone can be carried out by the same P450 enzyme or by other enzymes like alcohol dehydrogenases.[1][4]

Valencene to Nootkatone Pathway Valencene (+)-Valencene This compound cis/trans-Nootkatol Valencene->this compound Cytochrome P450 (Hydroxylation) Nootkatone (+)-Nootkatone This compound->Nootkatone P450 / Alcohol Dehydrogenase (Oxidation)

Biochemical pathway for the conversion of valencene to nootkatone.

Cytochrome P450 Systems for Valencene Hydroxylation

A variety of cytochrome P450 enzymes from bacteria and plants have been investigated for their ability to catalyze the conversion of valencene to this compound. These enzymes exhibit different activities, regioselectivities, and product profiles.

Bacterial Cytochrome P450s

Engineered bacterial P450s, such as P450cam from Pseudomonas putida and P450 BM3 from Bacillus megaterium, have been shown to oxidize valencene.[5][6] While wild-type P450cam does not show activity towards valencene, certain mutants can convert it to trans-nootkatol and nootkatone with high selectivity.[5] P450 BM3 and its mutants generally exhibit higher activity but lower selectivity, producing a wider range of products.[5][7] CYP109B1 from Bacillus subtilis has also been identified as a catalyst for this reaction.[2][6]

Plant Cytochrome P450s

Several plant P450s have demonstrated the ability to hydroxylate valencene. CYP71D51v2 from tobacco (Nicotiana tabacum) and CYP71AV8 from chicory (Cichorium intybus) are notable examples that can efficiently convert valencene to this compound.[6][8][9][10] Specifically, CYP71D51v2 has been shown to predominantly produce β-nootkatol.[6] The premnaspirodiene oxygenase (HPO) from Hyoscyamus muticus (CYP71D55) also oxidizes valencene to β-nootkatol.[6]

Quantitative Data on Valencene Conversion

The following tables summarize the performance of various cytochrome P450 systems in the conversion of valencene.

Table 1: Performance of Engineered P450cam Mutants

P450cam MutantActivity (nmol (nmol P450)⁻¹ min⁻¹)Product DistributionReference
F87A/Y96F/L244A/V247LNot specified86% (+)-trans-nootkatol, 4% nootkatone[11]
F87V/Y96F/L244AUp to 9.838% this compound, 47% nootkatone[5][11]

Table 2: Performance of P450 BM3

P450 BM3 VariantActivity (min⁻¹)Product ProfileReference
Wild-type and mutantsUp to 43Less selective, multiple products including cis- and trans-(+)-nootkatol, (+)-nootkatone[5][7]
F87A/A328INot specifiedHighest (+)-nootkatone concentrations in a two-step oxidation[4]

Table 3: Performance of Plant P450s in Recombinant Yeast

P450 EnzymeHostProduct(s)Yield/ProductivityReference
CYP71AV8Saccharomyces cerevisiaetrans-nootkatol, cis-nootkatol, (+)-nootkatone68% trans-nootkatol, 8% cis-nootkatol, 3% nootkatone[10]
CYP71D51v2Saccharomyces cerevisiaeβ-nootkatol, (+)-nootkatoneLow yields, product inhibition observed[8]
CnVO (CYP706M1)Saccharomyces cerevisiaetrans-nootkatol, (+)-nootkatone144 ± 10 µg/L (+)-nootkatone[6]

Table 4: Whole-Cell Bioconversion using Bacterial Systems

P450 EnzymeHostBioconversion SystemProductivity of Desired Products (mg L⁻¹)Reference
CYP109B1Escherichia coliTwo-liquid-phase system (10% dodecane)120[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic conversion of valencene.

Whole-Cell Bioconversion with Recombinant E. coli**

This protocol is adapted from studies using E. coli expressing a cytochrome P450 for valencene oxidation.[2]

1. Strain Cultivation:

  • Culture recombinant E. coli cells expressing the desired cytochrome P450 and its redox partners (e.g., putidaredoxin reductase and putidaredoxin) in a suitable medium (e.g., Terrific Broth) with appropriate antibiotics at 37°C.
  • Induce protein expression at an OD₆₀₀ of 0.6-0.8 with an inducer (e.g., 1 mM IPTG) and continue cultivation at a lower temperature (e.g., 25-30°C) for 16-24 hours.

2. Bioconversion Reaction:

  • Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
  • For a two-liquid-phase system, add an organic solvent (e.g., 10% v/v dodecane) containing the substrate (+)-valencene to the cell suspension.[2] This helps to reduce substrate and product toxicity.
  • Add a co-substrate for cofactor regeneration (e.g., glucose).
  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a specified duration (e.g., 8-48 hours).

3. Product Extraction and Analysis:

  • Extract the products from the reaction mixture using an organic solvent (e.g., ethyl acetate).
  • Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) for product identification and quantification against standard curves.

In Vitro Conversion using Purified Enzymes

This protocol is based on studies utilizing purified P450 enzymes.[4]

1. Enzyme Purification:

  • Express the P450 enzyme and any required redox partners in a suitable host (e.g., E. coli).
  • Purify the proteins using standard chromatography techniques (e.g., immobilized metal affinity chromatography followed by size-exclusion chromatography).

2. In Vitro Reaction Setup:

  • Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • Add the purified P450 enzyme (e.g., 5 µM).
  • Add the substrate, (+)-valencene (e.g., 10 mM), which can be solubilized using agents like methyl-β-cyclodextrin (e.g., 2% v/v).[4]
  • Include a cofactor regeneration system. A common system consists of NADP⁺ (e.g., 0.5 mM), an alcohol dehydrogenase, and a secondary alcohol like isopropanol (e.g., 30 mM).[12]
  • Initiate the reaction by adding the cofactor (e.g., NADPH or the regeneration system).
  • Incubate at a controlled temperature (e.g., 30°C) for a defined period.

3. Sample Analysis:

  • Quench the reaction at various time points.
  • Extract the products with an organic solvent.
  • Analyze the extracts using GC-MS or HPLC for product identification and quantification.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the cytochrome P450-mediated conversion of valencene.

Experimental Workflow cluster_upstream Upstream Processing cluster_bioconversion Bioconversion cluster_downstream Downstream Processing Strain Construction Strain Construction Protein Expression Protein Expression Strain Construction->Protein Expression Cell Harvesting / Enzyme Purification Cell Harvesting / Enzyme Purification Protein Expression->Cell Harvesting / Enzyme Purification Reaction Setup Reaction Setup Cell Harvesting / Enzyme Purification->Reaction Setup Incubation Incubation Reaction Setup->Incubation Product Extraction Product Extraction Incubation->Product Extraction Analysis (GC-MS/HPLC) Analysis (GC-MS/HPLC) Product Extraction->Analysis (GC-MS/HPLC)

General experimental workflow for valencene bioconversion.

Challenges and Future Directions

Despite the progress in identifying and engineering P450s for valencene oxidation, several challenges remain for developing an industrially viable process. These include:

  • Product Toxicity: this compound and nootkatone can be toxic to microbial hosts at high concentrations, limiting product titers.[8]

  • Low Yields: The efficiency of some P450 systems is still low, and product inhibition can occur.[8]

  • Cofactor Regeneration: The reliance on expensive cofactors like NADPH necessitates the implementation of efficient in vivo or in vitro regeneration systems.

Future research will likely focus on:

  • Enzyme Engineering: Further mutating and evolving P450s to enhance their activity, selectivity, and stability.

  • Metabolic Engineering: Optimizing host strains to improve precursor supply, cofactor regeneration, and tolerance to products.

  • Process Optimization: Developing advanced bioreactor configurations and in situ product removal techniques to overcome toxicity and feedback inhibition.

By addressing these challenges, the enzymatic conversion of valencene to this compound and nootkatone holds significant promise for the sustainable production of this high-value natural product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nootkatol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatol, a naturally occurring sesquiterpenoid alcohol, is a significant compound found in various plants, including Alpinia oxyphylla. It is structurally characterized by an eremophilane skeleton. The stereochemical complexity of this compound gives rise to different isomers, primarily α-nootkatol and β-nootkatol, which exhibit distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of these isomers, along with detailed experimental methodologies for their analysis and separation.

Molecular Structure and Stereochemistry

This compound is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄O and a molecular weight of approximately 220.35 g/mol .[1] The core structure consists of a decalin ring system. The key stereochemical distinction between its major isomers lies at the C-2 position, where the hydroxyl group is located.

  • α-Nootkatol: This isomer possesses the (2R,4R,4aS,6R) absolute configuration. The hydroxyl group at C-2 is in a cis orientation relative to the hydrogen at C-4a and the methyl group at C-4.[1]

  • β-Nootkatol: This isomer has the (2S,4R,4aS,6R) absolute configuration. The hydroxyl group at C-2 is in a trans orientation, making it the more thermodynamically stable epimer under standard conditions.[1]

Physical Properties

The different spatial arrangements of the hydroxyl group in α- and β-nootkatol lead to variations in their physical properties. The available quantitative data is summarized in the table below.

Propertyα-Nootkatolβ-NootkatolReferences
Molecular Formula C₁₅H₂₄OC₁₅H₂₄O[1]
Molecular Weight 220.35 g/mol 220.35 g/mol [1]
Appearance White amorphous powder-[1]
Melting Point 65 °C (uncorrected)-[1]
Boiling Point (est.) 316-317 °C @ 760 mmHg-
Optical Rotation [α]²⁵_D_ +203° (c 0.5, chloroform)-[1]
logP (o/w) (est.) 3.93.9[2][3]
Solubility Practically insoluble in waterPractically insoluble in water[1]
Kovats Retention Index (DB-5 column) 17101712[1][4]

Chemical Properties and Reactivity

This compound isomers, as sesquiterpenoid alcohols, undergo reactions typical of secondary alcohols. The presence of a double bond in the isopropenyl side chain and the strained bicyclic ring system also influence their reactivity.

Reactivity of the Hydroxyl Group: The secondary alcohol functionality in both isomers can undergo oxidation to the corresponding ketone, nootkatone. This transformation is a key reaction in the synthesis of this commercially valuable flavor and fragrance compound.

Stability: Terpenes, including terpene alcohols, can be susceptible to degradation under certain conditions. Factors such as heat, light, and the presence of oxygen can lead to oxidation and isomerization. For instance, monoterpenes have been observed to degrade at a faster rate than sesquiterpenes.[5] Stability studies on terpene-containing products often involve accelerated aging protocols and real-time testing under controlled conditions (e.g., 25°C/65% RH, 45°C/75% RH).[6][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectra of both α- and β-nootkatol show 15 distinct carbon signals, consistent with their molecular formula.[1]

  • α-Nootkatol: Characteristic chemical shifts are observed at 150.6 ppm, 146.5 ppm, 124.7 ppm, and 108.9 ppm, which are attributed to the double bond carbons and the isopropenyl substituent. The carbon bearing the hydroxyl group (C-2) resonates at 68.4 ppm.[1]

¹H NMR: Detailed ¹H NMR data for the individual isomers is not fully provided in the search results. However, analysis of related nootkatone derivatives suggests that the proton signals for the vinyl group and the methyl groups would be key diagnostic features.[8]

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, both α- and β-nootkatol isomers exhibit a molecular ion peak at m/z 220.[1] A characteristic fragmentation pattern involves the loss of the isopropenyl group (C₄H₇), resulting in a base peak at m/z 159.[1] High-resolution mass spectrometry of α-nootkatol shows a molecular ion at m/z 220.18165, which is in close agreement with the calculated value for C₁₅H₂₄O.[1]

Infrared (IR) Spectroscopy

The IR spectra of this compound isomers are characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the secondary alcohol group.[1] For α-nootkatol, this peak is specifically observed at 3440 cm⁻¹.[1] Other significant peaks include those for C=C stretching from the alkene group.[1]

Experimental Protocols

Synthesis of this compound Isomers

A common method for the synthesis of this compound involves the reduction of nootkatone.

Protocol: Reduction of Nootkatone to this compound

  • Dissolution: Dissolve nootkatone in a suitable solvent such as ethanol.

  • Reduction: Add a reducing agent, for example, sodium borohydride (NaBH₄), to the solution.

  • Reaction: Allow the reaction to proceed at room temperature for several hours.

  • Quenching and Extraction: Quench the reaction by adding a saturated sodium chloride solution. Extract the product with a suitable organic solvent like diethyl ether.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate) and concentrate the solution under reduced pressure to obtain the crude this compound product.

  • Purification: The resulting mixture of α- and β-nootkatol can be separated using chromatographic techniques.[9]

Chromatographic Separation of this compound Isomers

Due to their stereoisomeric nature, the separation of α- and β-nootkatol requires chiral chromatography techniques.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

  • Column Selection: Employ a chiral stationary phase (CSP) suitable for the separation of terpene alcohols. Polysaccharide-based columns are often effective.

  • Mobile Phase: A mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol is typically used for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve the mixture of this compound isomers in the mobile phase.

  • Injection and Elution: Inject the sample onto the HPLC system and elute with the optimized mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile using a suitable detector, such as a UV detector at a low wavelength or a refractive index detector.

Spectroscopic Analysis

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of the purified this compound isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs for 1D spectra (¹H, ¹³C, DEPT) and 2D spectra (COSY, HSQC, HMBC) should be used for complete structural assignment.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: Use a non-polar capillary column, such as a DB-5ms.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A suitable temperature program would start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to ensure good separation of the isomers.

  • Injection: Inject a dilute solution of the sample in a volatile organic solvent (e.g., hexane) into the GC.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-400.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the provided search results detailing the direct involvement of this compound isomers in defined signaling pathways. However, the biotransformation of (+)-valencene to nootkatone often proceeds through this compound intermediates, suggesting an enzymatic pathway.

Biotransformation_Pathway Valencene (+)-Valencene This compound α/β-Nootkatol Valencene->this compound Oxidation Nootkatone (+)-Nootkatone This compound->Nootkatone Oxidation

Caption: Biotransformation of (+)-valencene to (+)-nootkatone.

Experimental Workflows

A typical workflow for the analysis of this compound isomers from a natural source would involve extraction, separation, and spectroscopic identification.

Experimental_Workflow cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Structural Elucidation NaturalSource Natural Source (e.g., Alpinia oxyphylla) SolventExtraction Solvent Extraction NaturalSource->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Chromatography Column Chromatography CrudeExtract->Chromatography ChiralHPLC Chiral HPLC Chromatography->ChiralHPLC Isomers Isolated α- and β-Nootkatol ChiralHPLC->Isomers NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isomers->NMR MS Mass Spectrometry Isomers->MS IR IR Spectroscopy Isomers->IR

Caption: Workflow for isolation and analysis of this compound isomers.

References

The Occurrence and Distribution of Nootkatol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatol, a naturally occurring sesquiterpene alcohol, is a compound of significant interest in the pharmaceutical, flavor, and fragrance industries. Its presence in various plant species, coupled with its potential biological activities, has prompted extensive research into its natural sources, distribution, and biosynthesis. This technical guide provides an in-depth overview of the current knowledge on this compound, with a focus on its botanical origins and quantitative distribution. Detailed experimental protocols for its extraction and analysis are provided, along with visual representations of its biosynthetic pathway and analytical workflow to support further research and development.

Natural Sources and Distribution of this compound

This compound has been identified in a variety of plant species, often as a precursor to the more widely known nootkatone. Its distribution within the plant can vary significantly between species and even within different tissues of the same plant. The primary botanical families known to contain this compound include Rutaceae, Cupressaceae, and Zingiberaceae.

Quantitative Distribution of this compound

The concentration of this compound in plant tissues is influenced by genetic factors, environmental conditions, and the developmental stage of the plant. The following table summarizes the quantitative data available in the literature on this compound content in various plant sources.

Plant SpeciesFamilyPlant PartConcentration (% of essential oil or dry/fresh weight)Reference(s)
Alpinia oxyphyllaZingiberaceaeFruit0.2 - 1.0%[1]
Chamaecyparis nootkatensis (Alaska cedar)CupressaceaeHeartwoodup to 5.2%[1]
Citrus paradisi (Grapefruit)RutaceaePeel0.1 - 0.5%[1]
Murraya koenigii (Curry leaf)RutaceaeFresh leaves~0.2%[1]
Citrus speciesRutaceaeFruit pericarp0.5 - 1.0%
Various-Essential oil glands1 - 5% of total volatile content
Various-Stem cortex0.1 - 0.3%
Various-Root tissues0.1 - 0.2%

Biosynthesis of this compound

This compound is a sesquiterpenoid derived from the mevalonate (MVA) pathway. The immediate precursor to this compound is the sesquiterpene (+)-valencene. The biosynthesis of this compound from farnesyl pyrophosphate (FPP), a key intermediate in the MVA pathway, involves a two-step enzymatic process.

First, (+)-valencene synthase catalyzes the cyclization of FPP to form (+)-valencene. Subsequently, a cytochrome P450 monooxygenase hydroxylates (+)-valencene at the C2 position to yield β-nootkatol. This can then be further oxidized by an alcohol dehydrogenase to produce (+)-nootkatone.

Nootkatol_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Valencene (+)-Valencene FPP->Valencene (+)-Valencene Synthase This compound β-Nootkatol Valencene->this compound Cytochrome P450 Monooxygenase Nootkatone (+)-Nootkatone This compound->Nootkatone Alcohol Dehydrogenase

Biosynthetic pathway of this compound from Farnesyl Pyrophosphate.

Experimental Protocols

The extraction and quantification of this compound from plant matrices are critical steps for research and commercial applications. The following sections detail common methodologies employed for these purposes.

Extraction of this compound from Plant Material

This method is suitable for extracting volatile compounds like this compound from fresh or dried plant material.

Materials:

  • Plant material (e.g., chopped Chamaecyparis nootkatensis heartwood, fresh Citrus peel)

  • Distilled water

  • Steam distillation apparatus (boiling flask, biomass flask, condenser, collection flask)

  • Heating mantle

  • Organic solvent (e.g., hexane, dichloromethane)

  • Separatory funnel

  • Anhydrous sodium sulfate

Protocol:

  • Place the comminuted plant material into the biomass flask of the steam distillation apparatus.

  • Fill the boiling flask with distilled water to approximately two-thirds of its volume.

  • Assemble the steam distillation apparatus, ensuring all joints are properly sealed.

  • Begin heating the boiling flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils containing this compound.

  • The steam and essential oil vapor will then pass into the condenser, where they will be cooled and condensed back into a liquid.

  • Collect the distillate, which will consist of an aqueous layer and an immiscible organic layer (the essential oil), in the collection flask.

  • Continue the distillation for a predetermined time (e.g., 2-4 hours) or until no more oil is collected.

  • Transfer the collected distillate to a separatory funnel and allow the layers to separate.

  • Drain the lower aqueous layer and collect the upper organic layer containing the essential oil.

  • Dry the essential oil over anhydrous sodium sulfate and then filter to remove the drying agent.

  • Store the extracted essential oil in a sealed vial at 4°C until analysis.

This method is effective for extracting a broader range of compounds, including semi-volatile sesquiterpenes like this compound.

Materials:

  • Dried and powdered plant material (e.g., Alpinia oxyphylla fruits)

  • Organic solvent (e.g., ethanol, methanol, hexane)

  • Erlenmeyer flask or beaker

  • Shaker or magnetic stirrer

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator

Protocol:

  • Weigh a known amount of the dried and powdered plant material and place it in an Erlenmeyer flask.

  • Add a sufficient volume of the chosen organic solvent to completely submerge the plant material (e.g., a 1:10 solid-to-solvent ratio).

  • Agitate the mixture on a shaker or with a magnetic stirrer for a specified period (e.g., 24 hours) at room temperature.

  • Separate the extract from the solid plant material by filtration.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • The resulting crude extract can be used for further purification or directly for analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable method for the identification and quantification of this compound in plant extracts.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

  • Helium as carrier gas

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 10:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/minute to 240°C

    • Hold at 240°C for 5 minutes

  • Carrier Gas Flow Rate: 1.0 mL/minute (constant flow)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Quantification Protocol:

  • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., hexane).

  • Analyze Standards: Inject each standard solution into the GC-MS system and record the peak area of the this compound peak.

  • Construct Calibration Curve: Plot the peak area against the concentration of the this compound standards to generate a calibration curve.

  • Analyze Sample: Inject a known amount of the plant extract (dissolved in a suitable solvent) into the GC-MS system under the same conditions as the standards.

  • Quantify this compound: Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum. Determine the peak area and use the calibration curve to calculate the concentration of this compound in the sample.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, identification, and quantification of this compound from a plant source.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Results PlantMaterial Plant Material (e.g., Citrus Peel) Drying Drying & Grinding PlantMaterial->Drying Extraction Steam Distillation or Solvent Extraction Drying->Extraction CrudeExtract Crude Extract / Essential Oil Extraction->CrudeExtract GCMS GC-MS Analysis CrudeExtract->GCMS Identification Identification (Retention Time & Mass Spectra) GCMS->Identification Quantification Quantification (Calibration Curve) GCMS->Quantification Data This compound Concentration Data Identification->Data Quantification->Data

General experimental workflow for this compound analysis.

Conclusion

This compound is a valuable natural product with a notable presence in several plant families. Understanding its distribution and developing efficient extraction and analytical methods are crucial for its potential applications. This guide provides a comprehensive overview of the current knowledge, offering a foundation for researchers and industry professionals to further explore the potential of this promising sesquiterpene alcohol. The provided protocols and diagrams serve as practical tools to facilitate ongoing and future research in this field.

References

Nootkatol as a Key Secondary Metabolite in Citrus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nootkatol is a naturally occurring bicyclic sesquiterpene alcohol found in various citrus species, most notably grapefruit (Citrus paradisi). As a secondary metabolite, it plays a significant role not only as a key intermediate in the biosynthesis of the high-value aroma compound, (+)-nootkatone, but also possesses intrinsic biological activities of interest to the pharmaceutical and dermatological sectors. This technical guide provides an in-depth overview of this compound's role in citrus, detailing its biosynthetic pathway, distribution, and known pharmacological effects. It includes a summary of available quantitative data, detailed experimental protocols for extraction and analysis, and visual diagrams of key pathways and workflows to support further research and development.

Introduction

Secondary metabolites in plants are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of the organism. In citrus species, these compounds are responsible for the characteristic aroma, flavor, and defense mechanisms. Among the vast array of terpenes produced by citrus, the sesquiterpenoid this compound (C₁₅H₂₄O) is of particular scientific interest.

This compound is structurally classified as an eremophilane sesquiterpenoid.[1] It serves as the direct precursor to (+)-nootkatone, the compound primarily responsible for the characteristic aroma of grapefruit.[2] While much of the commercial focus has been on nootkatone, recent research has highlighted this compound's own potential, particularly its calcium-antagonistic properties and its efficacy in preventing UV-induced photoaging.[1] This guide synthesizes the current knowledge on this compound, providing a technical resource for its study and potential applications.

Biosynthesis of this compound in Citrus

The biosynthesis of this compound is an integral part of the terpenoid pathway in citrus plants. The process begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP), the C15 backbone of all sesquiterpenoids.

The key steps specific to this compound formation are:

  • Valencene Synthesis: The enzyme (+)-valencene synthase, a type of terpene synthase (TPS), catalyzes the cyclization of FPP to form the bicyclic sesquiterpene (+)-valencene.[3][4]

  • Hydroxylation to this compound: (+)-Valencene undergoes a regioselective allylic hydroxylation at the C2 position to form β-nootkatol. This oxidation step is catalyzed by a cytochrome P450 monooxygenase (P450).[5][6] Enzymes such as CYP71D55 have been identified as capable of this conversion.[5]

  • Oxidation to Nootkatone: this compound is subsequently oxidized to (+)-nootkatone, a reaction that can be catalyzed by a dehydrogenase or potentially the same multifunctional P450 enzyme.[3][7]

This pathway is developmentally regulated, with the accumulation of these sesquiterpenoids typically occurring during fruit maturation.[8]

Nootkatol_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) FPP->e1 Valencene (+)-Valencene Valencene->e2 This compound β-Nootkatol This compound->e3 Nootkatone (+)-Nootkatone e1->Valencene (+)-Valencene Synthase e2->this compound Cytochrome P450 (Hydroxylation) e3->Nootkatone Dehydrogenase / P450 (Oxidation)

Caption: Biosynthetic pathway of this compound from Farnesyl Pyrophosphate (FPP) in citrus.

Occurrence and Distribution in Citrus Species

This compound is found in trace amounts in the essential oils of various citrus fruits, where it contributes to the complex flavor and aroma profile. Quantitative data for this compound is limited, as analytical focus is often placed on its more commercially prominent derivative, nootkatone, or the major monoterpenes. However, its presence is well-established in grapefruit and implied in other species where nootkatone is found.

Citrus SpeciesCultivar/VarietyPlant PartThis compound ConcentrationReference(s)
Citrus paradisiNot SpecifiedPeel Essential Oil0.1 - 0.5%[1]
Citrus sinensisMaltesePeel Essential OilImplied precursor to nootkatone (0.04 - 0.12%)[7]
VariousNot ApplicableSynthetic Reaction0.1 - 10% (as unreacted intermediate)[3]

Note: Data on this compound concentrations are scarce. The values for C. sinensis and the synthetic reaction are indirect but provide context for expected levels.

Biological and Pharmacological Activities

While research is ongoing, this compound has demonstrated specific biological activities that distinguish it from other sesquiterpenoids.

Prevention of UV-Induced Photoaging

Recent studies have shown that this compound can prevent signs of skin photoaging, such as wrinkles and hyperpigmentation.[1][5] Its mechanism of action involves the simultaneous inhibition of two key calcium ion channels:

  • ORAI1 Channel: In melanocytes, UV radiation triggers calcium influx through the ORAI1 channel, initiating melanin synthesis. This compound effectively blocks this channel, significantly reducing UV-induced melanin production.[5]

  • TRPV1 Channel: In keratinocytes, UV exposure activates the TRPV1 channel, leading to an increase in Matrix Metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to wrinkle formation. This compound inhibits TRPV1 activity, thereby reducing MMP-1 production.[5]

A study demonstrated that 90 μM of this compound reduced ORAI1 and TRPV1 currents by 97% and 94%, respectively. This led to a 76% reduction in melanin synthesis in B16F10 melanoma cells and a 59% reduction in MMP-1 production in HaCaT keratinocytes.[5]

Nootkatol_MoA cluster_0 Melanocyte cluster_1 Keratinocyte UV UV Radiation ORAI1 ORAI1 Channel UV->ORAI1 TRPV1 TRPV1 Channel UV->TRPV1 This compound This compound This compound->ORAI1 Inhibits This compound->TRPV1 Inhibits Ca_Melanocyte Ca²⁺ Influx ORAI1->Ca_Melanocyte Melanin Melanin Synthesis (Hyperpigmentation) Ca_Melanocyte->Melanin Ca_Keratinocyte Ca²⁺ Influx TRPV1->Ca_Keratinocyte MMP1 MMP-1 Production (Wrinkle Formation) Ca_Keratinocyte->MMP1

Caption: this compound's mechanism of action in preventing UV-induced photoaging.

Calcium-Antagonistic Properties

This compound has been identified as a calcium antagonist.[1] This activity is consistent with its ability to block specific calcium ion channels like ORAI1 and TRPV1. Calcium channel blockers are a class of drugs used in the treatment of various cardiovascular conditions. While the systemic effects of this compound have not been deeply explored, its fundamental calcium-antagonistic activity warrants further investigation for potential therapeutic applications.

Experimental Methodologies

The study of this compound requires robust methods for its extraction from citrus matrices, followed by accurate quantification and structural confirmation.

Experimental_Workflow start Citrus Peel Sample extraction Extraction (e.g., Steam Distillation) start->extraction oil Crude Essential Oil extraction->oil analysis Qualitative Analysis (GC-MS) oil->analysis Inject Sample quant Quantitative Analysis (GC-FID with Std.) oil->quant Inject Sample elucid Structural Elucidation (NMR, IR) analysis->elucid Confirm Identity data Data Interpretation quant->data elucid->data

References

Investigating the Organoleptic Properties of Nootkatol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Sensory Profile, Perceptual Mechanisms, and Analytical Methodologies for a Key Sesquiterpenoid Alcohol

Abstract

Nootkatol, a bicyclic sesquiterpenoid alcohol, is a naturally occurring compound found in a variety of plants, notably citrus species and Alaska yellow cedar. As a direct precursor to the highly valued grapefruit aroma compound, nootkatone, the intrinsic organoleptic properties of this compound are of significant interest to researchers, flavor chemists, and professionals in the drug development sector. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's sensory characteristics. It outlines the standard experimental protocols for sensory evaluation, discusses the underlying signaling pathways in olfaction and gustation, and presents a framework for future research to elucidate the complete flavor and aroma profile of this intriguing molecule. The conflicting reports in existing literature, with some describing a "citrus-like" profile and others deeming it unsuitable for flavor applications, underscore the necessity for rigorous, standardized sensory analysis.

Introduction

This compound (C₁₅H₂₄O) is a sesquiterpenoid alcohol that occupies a critical position in the biosynthetic pathway of nootkatone, a potent and characteristic grapefruit flavorant. The organoleptic properties of a molecule are a composite of its taste and aroma, which are determined by its chemical structure and its interaction with specific sensory receptors in the gustatory and olfactory systems. While the sensory profile of nootkatone is well-documented, the contribution of its precursor, this compound, to the overall flavor perception of the natural extracts in which it is present remains largely uncharacterized. This guide aims to collate the available information on this compound's organoleptic properties and to provide a methodological framework for its systematic investigation.

Organoleptic Profile of this compound: A Review of the Literature

The available literature presents a conflicting and incomplete picture of the sensory properties of this compound. Some sources describe it as possessing a "citrus-like aroma and flavor profile," which would be expected given its structural similarity and biogenetic relationship to nootkatone. However, other databases explicitly state that this compound is "not for fragrance use" and "not for flavor use," suggesting it may have undesirable sensory attributes or that its profile is not commercially viable on its own.

This discrepancy highlights the critical need for dedicated sensory studies on purified this compound to establish a definitive and detailed organoleptic profile. Such studies are essential to differentiate its intrinsic sensory characteristics from those of nootkatone and other co-occurring compounds in natural extracts.

Quantitative Sensory Data

A thorough review of the scientific literature reveals a significant gap in the quantitative sensory data for this compound. To date, there are no publicly available, peer-reviewed studies that report the odor or taste detection and recognition thresholds for this compound. This lack of fundamental data prevents a comprehensive assessment of its potency as a flavor or aroma compound.

For a comprehensive understanding, the following quantitative data are required:

ParameterDescriptionValueMethod of Determination
Odor Detection Threshold (ODT) The lowest concentration of a substance in the air that is perceivable by the human sense of smell.Not AvailableASTM E544
Odor Recognition Threshold (ORT) The lowest concentration at which an odor can not only be detected but also recognized and identified.Not AvailableASTM E544
Taste Detection Threshold (TDT) The lowest concentration of a substance in a solvent (typically water) that can be detected by the sense of taste.Not AvailableASTM E679
Taste Recognition Threshold (TRT) The lowest concentration at which a taste can not only be detected but also its quality (e.g., sweet, sour, bitter, salty, umami) can be recognized.Not AvailableASTM E679

Experimental Protocols for Sensory Evaluation

To address the current knowledge gap, a systematic sensory evaluation of this compound should be conducted using established, standardized methodologies.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying the specific volatile compounds in a sample that contribute to its aroma.

Methodology:

  • Sample Preparation: A solution of purified this compound in a suitable solvent (e.g., ethanol) is prepared.

  • Instrumentation: A gas chromatograph is equipped with a sniffing port at the column outlet, allowing a trained sensory panelist to smell the effluent as compounds elute.

  • Analysis: The panelist records the retention time and provides a descriptor for each odor detected. The intensity of each odor is also rated on a standardized scale.

  • Data Analysis: The results from multiple panelists are compiled to create an aromagram, which is a visual representation of the odor-active compounds in the sample.

Sensory Panel Evaluation

A trained sensory panel is essential for developing a comprehensive descriptive profile of this compound's flavor and aroma.

Methodology:

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify a wide range of aroma and taste attributes.

  • Sample Preparation: Solutions of this compound at various concentrations in a neutral medium (e.g., deionized water for taste, odorless oil for aroma) are prepared.

  • Evaluation Procedure: Panelists evaluate the samples in a controlled environment and rate the intensity of various sensory attributes (e.g., citrus, woody, bitter, sweet) on a standardized scale (e.g., a 15-cm line scale).

  • Data Analysis: Statistical analysis of the panel's ratings is used to generate a sensory profile of this compound.

Potential Signaling Pathways

The perception of taste and smell is initiated by the interaction of chemical compounds with specific receptors on the surface of sensory cells.

Olfactory Signaling Pathway

The perception of aroma involves the activation of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR G_olf G-protein (Gαolf) OR->G_olf AC Adenylyl Cyclase G_olf->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Figure 1: Generalized Olfactory Signaling Pathway.

Gustatory Signaling Pathway

The sense of taste is mediated by taste receptor cells organized in taste buds. Different taste modalities (sweet, sour, bitter, salty, umami) are transduced through distinct signaling pathways. Given the chemical structure of this compound, it is plausible that it could elicit a bitter taste, which is mediated by the TAS2R family of GPCRs.

Gustatory_Signaling_Pathway Tastant This compound TAS2R Bitter Receptor (TAS2R) Tastant->TAS2R Gustducin G-protein (Gustducin) TAS2R->Gustducin PLC Phospholipase Cβ2 Gustducin->PLC IP3 IP₃ PLC->IP3 PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Depolarization Depolarization TRPM5->Depolarization Signal Signal to Brain Depolarization->Signal Experimental_Workflow Start Start: Purified this compound Sample GCO Gas Chromatography-Olfactometry (GC-O) - Identify odor-active regions - Obtain odor descriptors Start->GCO SensoryPanel Descriptive Sensory Panel - Develop sensory lexicon - Quantify aroma and taste attributes Start->SensoryPanel Threshold Threshold Determination - ASTM E544 (Odor) - ASTM E679 (Taste) Start->Threshold DataIntegration Data Integration & Analysis - Correlate instrumental and sensory data GCO->DataIntegration SensoryPanel->DataIntegration Threshold->DataIntegration ReceptorScreening In Vitro Receptor Screening - Olfactory Receptor (OR) assays - Gustatory Receptor (TAS2R) assays DataIntegration->ReceptorScreening Report Comprehensive Organoleptic Profile - Quantitative thresholds - Detailed sensory descriptors - Receptor interactions DataIntegration->Report ReceptorScreening->Report

The Convergent Evolution of Nootkatol Biosynthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nootkatol, a bicyclic sesquiterpene alcohol, is a key intermediate in the formation of the high-value flavor and fragrance compound (+)-nootkatone, known for its characteristic grapefruit aroma. The biosynthesis of this compound from the ubiquitous precursor farnesyl pyrophosphate (FPP) represents a fascinating case of convergent evolution, having appeared independently in distantly related plant lineages, including gymnosperms and angiosperms. This technical guide explores the evolutionary origins of the this compound biosynthetic pathway, detailing the key enzymatic players, their functional characteristics, and the genetic mechanisms that likely drove their independent emergence. We provide a synthesis of current quantitative data, detailed experimental protocols for pathway elucidation, and visual models of the biochemical and logical workflows.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a two-step enzymatic cascade that begins with a common precursor in isoprenoid metabolism, farnesyl pyrophosphate (FPP).

  • Cyclization: The linear FPP molecule is first cyclized by the enzyme (+)-valencene synthase (VS) , a member of the terpene synthase (TPS) family, to form the bicyclic sesquiterpene (+)-valencene.[1][2] This reaction is a critical branching point, diverting metabolic flux towards a specific sesquiterpenoid scaffold.

  • Oxidation: (+)-Valencene is then hydroxylated by a cytochrome P450 monooxygenase (CYP) .[3][4] These enzymes catalyze a regio- and stereospecific oxidation at the C2 position of the valencene backbone, yielding β-nootkatol.[5] This oxidation step is crucial for the compound's downstream functionality and sensory properties.

This compound is often an intermediate, which can be subsequently oxidized by a dehydrogenase to produce the corresponding ketone, (+)-nootkatone.[5][6]

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) Valencene (+)-Valencene FPP->Valencene (+)-Valencene Synthase (TPS) This compound β-Nootkatol Valencene->this compound Cytochrome P450 (CYP) Nootkatone (+)-Nootkatone This compound->Nootkatone Dehydrogenase (SDR/ADH)

Caption: The core biosynthetic pathway from FPP to (+)-Nootkatone.

Evolutionary Origins of Key Enzymes

The presence of the this compound pathway in evolutionarily distant species such as the Nootka cypress (Callitropsis nootkatensis), citrus fruits (Citrus sp.), and the medicinal plant Alpinia oxyphylla strongly suggests a polyphyletic origin.[7][8][9] This is a classic example of convergent evolution, where similar biochemical functionalities arose independently from different ancestral genes.

(+)-Valencene Synthase: An Evolved Specialty

Terpene synthases (TPS) are a large and diverse family of enzymes responsible for generating the vast structural diversity of terpenoid skeletons.[1] Valencene synthases belong to the Class I TPS family, which shares conserved motifs like "DDXXD/E".

The evolutionary history of valencene synthase is marked by its independent emergence in different plant clades:

  • Gymnosperms: The valencene synthase from Nootka cypress (CnVS) is part of the gymnosperm-specific TPS-d subfamily.[9]

  • Angiosperms: Valencene synthases from citrus species (Citrus sinensis, CsTPS1) and Alpinia oxyphylla (AoVS) belong to different angiosperm-specific TPS subfamilies.[2][8]

This phylogenetic separation indicates that the ability to synthesize valencene was not inherited from a common ancestor but rather evolved independently. This likely occurred through neofunctionalization , where duplicated TPS genes, originally with different product profiles, mutated over time. Changes in key active site residues would have altered the carbocationic intermediates formed during the cyclization of FPP, eventually leading to the specific formation of the valencene scaffold in each of these distinct lineages.

Cytochrome P450s: Masters of Chemical Decoration

The cytochrome P450 superfamily is one of the largest and most diverse enzyme families in plants, playing a critical role in the modification and diversification of secondary metabolites.[4][10][11] The hydroxylation of valencene to this compound is catalyzed by these versatile enzymes.

Like valencene synthases, the specific CYPs that perform this reaction have been "recruited" independently in different species. For example, a CYP from chicory (Cichorium intybus), designated CYP71AV8, was shown to oxidize (+)-valencene to this compound and nootkatone, despite its presumed native role in sesquiterpene lactone biosynthesis.[1][3] In Alpinia oxyphylla, several CYPs, including members of the CYP71 family (AoCYP6, AoCYP9) and the CYP701 family (AoCYP18), were identified as valencene oxidases.[8]

The evolution of this step likely relies on the inherent substrate promiscuity and rapid evolution of plant CYPs. An ancestral P450, possibly involved in general detoxification or the metabolism of other terpenoids, could have possessed a low level of activity on valencene. Once valencene production was established in a given plant, selective pressure for compounds like this compound (e.g., for defense or allelopathy) would favor mutations in the CYP gene that enhanced the efficiency and specificity of this hydroxylation, solidifying the new metabolic pathway.

Convergent Evolution Model Conceptual Model of Convergent Evolution for this compound Biosynthesis cluster_0 Gymnosperm Lineage (e.g., C. nootkatensis) cluster_1 Angiosperm Lineage (e.g., Alpinia, Citrus) Anc_TPS_G Ancestral TPS-d VS_G CnVS (Valencene Synthase) Anc_TPS_G->VS_G Neofunctionalization Anc_CYP_G Ancestral CYP CYP_G Valencene-Oxidizing CYP Anc_CYP_G->CYP_G Recruitment & Specialization Nootkatol_G This compound Pathway VS_G->Nootkatol_G CYP_G->Nootkatol_G Anc_TPS_A Ancestral TPS-a/b/g VS_A AoVS / CsTPS1 (Valencene Synthase) Anc_TPS_A->VS_A Neofunctionalization Anc_CYP_A Ancestral CYP CYP_A Valencene-Oxidizing CYP (e.g., CYP71 family) Anc_CYP_A->CYP_A Recruitment & Specialization Nootkatol_A This compound Pathway VS_A->Nootkatol_A CYP_A->Nootkatol_A Ancestor Common Plant Ancestor (No this compound Pathway) Ancestor->Anc_TPS_G Ancestor->Anc_CYP_G Ancestor->Anc_TPS_A Ancestor->Anc_CYP_A

Caption: Convergent evolution of the this compound pathway from different ancestral enzymes.

Quantitative Data

Quantitative analysis of this compound biosynthesis has primarily focused on product titers in heterologous expression systems and whole-cell biotransformation. Detailed kinetic parameters (Kₘ, kcat) for the specific plant enzymes are not widely reported in the literature.

Table 1: Production of this compound and Related Compounds in Engineered Systems

Host OrganismKey Enzymes ExpressedSubstrateProductsMax Titer/YieldReference
Saccharomyces cerevisiaeCnVS, HPO, ZSD1Galactose(+)-Nootkatone59.78 mg/L[12]
Saccharomyces cerevisiaeChicory CYP71AV8, Valencene SynthaseGlucose/Galactosetrans/cis-Nootkatol, (+)-NootkatoneNot Quantified[3]
Rhodobacter sphaeroidesCnVSFPP (endogenous)(+)-Valencene352 mg/L[9]
Enterobacter sp.Endogenous enzymes(+)-Valencene(+)-Nootkatone11-12 mol%[12]
Chlorella vulgarisEndogenous enzymes(+)-Valencene(+)-Nootkatone>80% (320 mg/L)[12]

Note: HPO = Hyoscyamus muticus premnaspirodiene oxygenase (a P450); ZSD1 = Zingiber zerumbet dehydrogenase.

Table 2: Reported Kinetic Data for Valencene Oxidation

EnzymeSource OrganismSubstrateMetricValueReference
P450 BM-3 (Wild Type)Bacillus megaterium(+)-ValenceneOxidation Rate12.2 min⁻¹[11]
P450cam mutantsPseudomonas putida(+)-ValenceneRegioselectivity for C2>85%[11]

Experimental Protocols

Elucidating the this compound biosynthetic pathway involves a multi-step process from gene discovery to functional characterization. Below are representative protocols for key experiments.

Protocol: Identification and Cloning of Candidate Genes

This protocol outlines a typical workflow for identifying candidate valencene synthase and CYP genes from a plant of interest (e.g., Alpinia oxyphylla).

  • RNA Extraction and Sequencing: Extract total RNA from tissues with high this compound/nootkatone content (e.g., fruits).[8] Prepare a cDNA library and perform high-throughput transcriptome sequencing (RNA-Seq).

  • Bioinformatic Analysis: Assemble the sequencing reads into contigs. Perform BLAST searches against the assembled transcriptome using known TPS and CYP protein sequences as queries to identify candidate genes.[1]

  • Gene Amplification and Cloning: Design gene-specific primers based on the candidate contig sequences. Amplify the full-length open reading frames (ORFs) from cDNA using PCR. Ligate the purified PCR products into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52).

Protocol: Heterologous Expression and Functional Assay in Yeast

Saccharomyces cerevisiae is a robust host for expressing plant TPS and CYP enzymes due to its eukaryotic machinery, including the endoplasmic reticulum for membrane-bound P450s.

  • Yeast Transformation: Transform the expression vectors containing the candidate genes (TPS or CYP) into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

  • Culture and Induction: Grow the transformed yeast cells in a selective medium (e.g., SC-Ura) to mid-log phase. Induce gene expression by transferring cells to a medium containing galactose.

  • Substrate Feeding (for CYP assay): For assaying CYP activity, add the substrate (+)-valencene) to the induced culture, often dissolved in a solvent like dodecane to create an organic overlay for product trapping.[3]

  • Product Extraction: After a suitable incubation period (e.g., 48-72 hours), extract the organic overlay (dodecane) or perform a solvent extraction (e.g., with hexane or ethyl acetate) of the entire culture.

  • GC-MS Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products by comparing their retention times and mass spectra to authentic standards of (+)-valencene, this compound, and nootkatone.

Experimental Workflow A 1. Plant Tissue Selection (e.g., A. oxyphylla fruit) B 2. RNA-Seq & Transcriptome Assembly A->B C 3. Bioinformatic Mining (BLAST for TPS/CYP genes) B->C D 4. Gene Cloning (PCR & Ligation into Vector) C->D E 5. Heterologous Expression (e.g., S. cerevisiae) D->E F 6. In Vivo / In Vitro Assay (Substrate Feeding) E->F G 7. Product Extraction (Solvent Extraction) F->G H 8. Product Identification (GC-MS Analysis) G->H I 9. Enzyme Characterization Confirmed H->I

Caption: A typical workflow for identifying and characterizing biosynthesis genes.

Protocol: GC-MS Analysis of Sesquiterpenes
  • Injection: Inject 1 µL of the organic extract into the GC inlet.

  • Chromatographic Separation: Use a suitable capillary column (e.g., HP-5). A typical oven temperature program is: hold at 35°C for 2 min, ramp to 160°C at 4°C/min, then ramp to 300°C at 45°C/min, and hold for 10 min.[12]

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 40-400.

  • Identification: Compare the retention time and the fragmentation pattern of the resulting peaks with those of authentic chemical standards for (+)-valencene and this compound.

Conclusion and Future Directions

The biosynthesis of this compound is a compelling example of evolutionary innovation, where plants have independently evolved a two-step pathway to produce a specialized sesquiterpenoid. This convergence was enabled by the vast genetic reservoirs of the terpene synthase and cytochrome P450 superfamilies, which provided the raw material for neofunctionalization and recruitment. Understanding this evolutionary trajectory not only provides fundamental insights into plant biochemistry but also equips researchers with the genetic tools to engineer microbial cell factories for the sustainable production of high-value natural products.

Future research should focus on:

  • Enzyme Kinetics: Detailed characterization of the Kₘ and kcat of various valencene synthases and valencene-oxidizing CYPs to better understand their catalytic efficiency.

  • Structural Biology: Solving the crystal structures of these enzymes to reveal the specific active site residues responsible for their unique product profiles and to guide protein engineering efforts.

  • Phylogenetic Deep Dive: Expanded genomic and transcriptomic sequencing across a wider range of plant species to identify more instances of this pathway, further refining our understanding of its evolutionary origins.

References

Methodological & Application

analytical methods for Nootkatol quantification in essential oils

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantification of Nootkatol in Essential Oils

Abstract

This application note provides detailed protocols for the quantitative analysis of this compound, a significant sesquiterpenoid, in various essential oils. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is intended for researchers, scientists, and professionals in the fields of natural products chemistry, quality control, and drug development, offering a comprehensive guide to accurate this compound quantification.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol found in various plants. It is structurally related to Nootkatone, the characteristic aroma compound of grapefruit. This compound is of interest due to its potential biological activities and its contribution to the chemical profile of essential oils. Accurate quantification of this compound is crucial for the quality control of essential oils, for understanding their therapeutic potential, and for research into biosynthetic pathways. The primary sources of this compound include various Citrus species and Alaska cedar.[1] This note details robust and reliable methods for its quantification.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the botanical source, growing conditions, and extraction method. A summary of reported concentrations in various plant tissues and essential oils is presented in Table 1.

Table 1: Reported Concentrations of this compound in Various Botanical Sources

Botanical SourcePlant Part / MaterialThis compound Concentration (%)
Grapefruit (Citrus paradisi)Peel Essential Oil0.1 - 0.5
Sweet Orange (Citrus sinensis)Peel Extracts0.1 - 0.3
Lemon (Citrus limon)Peel Essential Oil0.1 - 0.2
Alaska Cedar (Chamaecyparis nootkatensis)Heartwood5.2
Various Plant Species (Asteraceae, Myrtaceae, Lamiaceae)Essential Oils< 0.5
Generic Essential Oil GlandsTotal Volatile Content1.0 - 5.0
Generic Fruit Pericarp-0.5 - 1.0
Generic Leaf Epidermis-0.1 - 0.5
Generic Stem Cortex-0.1 - 0.3

Data compiled from multiple sources.[1]

General Workflow for this compound Quantification

The overall process for quantifying this compound in an essential oil sample follows a standardized workflow, from sample preparation to final data analysis. This process ensures accuracy and reproducibility.

This compound Quantification Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification cluster_result Final Reporting A Essential Oil Sample B Accurate Weighing & Dilution (e.g., in Hexane or Methanol) A->B C Addition of Internal Standard (e.g., Tetradecane, optional) B->C D Injection into GC-MS or HPLC C->D E Chromatographic Separation (e.g., on HP-5ms or C18 column) D->E F Detection (MS or UV) E->F G Data Acquisition (Chromatogram Generation) F->G H Peak Identification & Integration (Based on Retention Time & Mass Spectra) G->H I Quantification using Calibration Curve H->I J Result Calculation & Reporting (% w/w or mg/mL) I->J

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for separating and quantifying volatile compounds like this compound in the complex matrix of an essential oil.[2]

4.1.1. Materials and Reagents

  • This compound analytical standard (>98% purity)

  • Internal Standard (IS), e.g., Tetradecane or other suitable n-alkane

  • Hexane or Ethyl Acetate (HPLC or analytical grade)

  • Essential oil sample

  • Volumetric flasks, micropipettes, and autosampler vials

4.1.2. Instrument and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms or DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio)

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

4.1.3. Protocol

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane. Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL. If using an internal standard, add a constant concentration (e.g., 20 µg/mL of Tetradecane) to each standard.

  • Sample Preparation: Accurately weigh approximately 20 mg of the essential oil into a 10 mL volumetric flask. Add the same constant concentration of internal standard as used in the calibration standards. Dilute to volume with hexane.

  • Injection: Inject 1 µL of each standard and sample into the GC-MS system.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Integrate the peak area of the characteristic ion for this compound and the internal standard.

    • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the this compound concentration for the standards.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV provides an alternative method, particularly useful for less volatile or thermally sensitive compounds.[2][3]

4.2.1. Materials and Reagents

  • This compound analytical standard (>98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Essential oil sample

  • Volumetric flasks, micropipettes, and autosampler vials with filters (0.45 µm)

4.2.2. Instrument and Conditions

  • HPLC System: Agilent 1200 series or equivalent, with a UV detector.[4]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (this compound lacks a strong chromophore, so a low wavelength is necessary; this may require a highly pure mobile phase to minimize baseline noise).

  • Injection Volume: 10 µL.

4.2.3. Protocol

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol. Create a series of calibration standards (e.g., 10-200 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh approximately 50 mg of the essential oil into a 10 mL volumetric flask and dilute to volume with methanol. The solution may need further dilution with the mobile phase to fall within the calibration range.

  • Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection to prevent column blockage.

  • Injection: Inject 10 µL of each standard and sample solution into the HPLC system.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to the analytical standard.

    • Integrate the peak area of this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample from the calibration curve and account for the initial dilution factor.

Conclusion

The GC-MS and HPLC-UV methods described provide reliable and accurate means for the quantification of this compound in essential oils. GC-MS is generally preferred for its high sensitivity and specificity for volatile compounds. The choice of method will depend on the available instrumentation, the complexity of the essential oil matrix, and the specific requirements of the analysis. Proper validation of these methods in accordance with ICH guidelines is recommended to ensure robust results.

References

Application Note & Protocol: HPLC Purification of Nootkatol from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Nootkatol, a bicyclic sesquiterpenoid alcohol, from crude plant or fungal extracts using High-Performance Liquid Chromatography (HPLC). This compound is a valuable natural product with applications in the flavor, fragrance, and pharmaceutical industries. This protocol is designed to guide researchers in obtaining high-purity this compound for further analysis and development.

Introduction

This compound, along with its oxidized counterpart Nootkatone, is a significant contributor to the characteristic aroma of grapefruit.[1] It is typically found in essential oils of plants from the Cupressaceae and Rutaceae families. The purification of this compound from complex crude extracts presents a challenge due to the presence of numerous other structurally related terpenes and non-polar compounds.[2][3] High-Performance Liquid Chromatography (HPLC) offers a robust and scalable solution for the isolation of this compound to a high degree of purity.[4]

This application note details a preparative HPLC method for this compound purification, including sample preparation, chromatographic conditions, and post-purification analysis.

Experimental Workflow

The overall workflow for the purification of this compound from a crude extract involves several key stages, from initial extraction to the final purity assessment of the isolated compound.

Workflow A Crude Extract Preparation (e.g., Solvent Extraction) B Preliminary Cleanup (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) A->B C Analytical HPLC Method Development B->C D Preparative HPLC Purification C->D Scale-up E Fraction Collection D->E F Purity Analysis of Fractions (Analytical HPLC, GC-MS) E->F G Solvent Evaporation F->G Pool pure fractions H Pure this compound G->H

Caption: Overall workflow for this compound purification.

Sample Preparation

Effective sample preparation is crucial for successful HPLC purification and to prevent column contamination.

Protocol 1: Crude Extract Preparation and Preliminary Cleanup

  • Solvent Extraction:

    • Macerate the dried and ground plant material (e.g., heartwood of Alaska cedar, grapefruit peel) in a suitable organic solvent such as hexane or a mixture of hexane and ethyl acetate.[2][5]

    • Perform the extraction for 24-48 hours at room temperature with occasional agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Extraction (Optional Cleanup Step):

    • For extracts rich in highly polar impurities, a liquid-liquid extraction can be performed.

    • Dissolve the crude extract in a hexane/water (1:1, v/v) mixture.

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

    • Collect the upper hexane layer containing this compound and other non-polar compounds.

    • Repeat the extraction of the aqueous layer with hexane to maximize recovery.

    • Combine the hexane fractions and evaporate the solvent.

  • Solid-Phase Extraction (SPE) for Fractionation:

    • For complex extracts, an initial fractionation using SPE can enrich the this compound-containing fraction.

    • Pack a silica gel column and equilibrate with n-hexane.

    • Load the crude extract onto the column.

    • Elute with a stepwise gradient of increasing polarity, for example, n-hexane, followed by mixtures of n-hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the this compound-rich fractions.

    • Pool the relevant fractions and concentrate them.

HPLC Purification

A two-step HPLC approach is recommended: analytical method development followed by preparative scale-up.

Analytical HPLC Method Development

The goal of this step is to achieve good separation of this compound from other components in the crude or partially purified extract.

Protocol 2: Analytical HPLC

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile (or Methanol)
Gradient 60% B to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: Terpenoids like this compound often lack a strong UV chromophore, so detection at low wavelengths (200-220 nm) is necessary.[5]

Preparative HPLC Purification

The analytical method is scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining resolution.

Protocol 3: Preparative HPLC

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase A: Water; B: Acetonitrile (or Methanol)
Gradient 60% B to 100% B over 45 minutes (adjusted for larger column)
Flow Rate 20 mL/min (scaled up from analytical)
Detection UV at 210 nm
Injection Volume 1-5 mL (depending on sample concentration)
Fraction Collection Time-based or peak-based

Data Presentation

The following table summarizes the expected outcomes of the purification process. The values are hypothetical and will vary depending on the starting material and the efficiency of each step.

Purification StageSample Weight (mg)This compound Purity (%)Recovery (%)
Crude Extract10005100
After SPE2002080
After Preparative HPLC35>9570

Post-Purification Analysis

After fraction collection, it is essential to confirm the purity and identity of the isolated this compound.

Protocol 4: Purity and Identity Confirmation

  • Analytical HPLC: Analyze the collected fractions corresponding to the this compound peak using the analytical HPLC method described in Protocol 2 to determine their purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for confirming the identity and purity of volatile compounds like this compound.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, ¹H and ¹³C NMR spectroscopy should be performed.[6][7]

Logical Relationship of Purification Steps

The purification process follows a logical progression from a complex mixture to a pure compound.

Purification_Logic Start Crude Extract (Low Purity, High Complexity) Step1 Preliminary Cleanup (e.g., LLE, SPE) Start->Step1 Intermediate Enriched Fraction (Medium Purity, Reduced Complexity) Step1->Intermediate Step2 Preparative HPLC Intermediate->Step2 End Purified this compound (High Purity, Low Complexity) Step2->End

Caption: Logical flow of the this compound purification process.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound from crude extracts using HPLC. The combination of preliminary cleanup steps and a robust preparative HPLC method allows for the isolation of high-purity this compound suitable for various research and development applications. The provided protocols can be adapted and optimized based on the specific nature of the starting material and the available instrumentation.

References

microbial fermentation for the production of Nootkatol using Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatol, a key intermediate in the synthesis of the valuable flavor and fragrance compound nootkatone, can be sustainably produced through microbial fermentation. This application note provides a detailed overview and experimental protocols for the production of this compound using metabolically engineered Saccharomyces cerevisiae. By leveraging the inherent advantages of yeast as a production host, including its GRAS (Generally Recognized as Safe) status and amenability to genetic modification, robust and scalable bioprocesses can be developed.

The biosynthetic pathway for this compound in engineered S. cerevisiae begins with the central carbon metabolism, which provides the precursor acetyl-CoA. Through the mevalonate (MVA) pathway, acetyl-CoA is converted to farnesyl pyrophosphate (FPP), a key intermediate for all sesquiterpenoids. Heterologous expression of a (+)-valencene synthase then directs the flux from FPP to (+)-valencene. Subsequently, a cytochrome P450 monooxygenase hydroxylates (+)-valencene to produce β-nootkatol. Further oxidation of β-nootkatol by a dehydrogenase yields the final product, (+)-nootkatone.

This document outlines the metabolic engineering strategies, fermentation protocols, and analytical methods to guide researchers in the development of efficient this compound-producing yeast strains.

Data Presentation

Table 1: Stepwise Improvement of Valencene and Nootkatone Production in Engineered S. cerevisiae

Engineering StepKey Genes Modified/ExpressedProductTiter (mg/L)
1. Valencene Production Overexpression of CnVS and ERG20 (fused), overexpression of tHMG1, downregulation of ERG9(+)-Valencene217.95[1]
2. Nootkatone Production Introduction of HPO (V482I/A484I) and ATR1(+)-Nootkatone9.66[1]
3. Dehydrogenase Screening Overexpression of ZSD1(+)-Nootkatone59.78[1]
4. Dehydrogenase Screening Overexpression of ABA2(+)-Nootkatone53.48[1]
5. Process Optimization Two-stage fed-batch fermentation with optimized HPO-CPR system and metabolic/ER engineering(+)-Nootkatone2390

Signaling Pathways and Experimental Workflows

Nootkatol_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_this compound This compound Biosynthesis cluster_competition Competing Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA tHMG1 overexpression Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ERG20 overexpression Valencene (+)-Valencene FPP->Valencene CnVS Squalene Squalene FPP->Squalene ERG9 downregulation This compound β-Nootkatol Valencene->this compound HPO / ATR1 Nootkatone (+)-Nootkatone This compound->Nootkatone ZSD1 / ABA2

Caption: Biosynthetic pathway for this compound and nootkatone in engineered S. cerevisiae.

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation ShakeFlask Shake-Flask Culture Inoculum->ShakeFlask Media Fermentation Media Preparation Media->ShakeFlask FedBatch Fed-Batch Fermentation ShakeFlask->FedBatch Extraction Product Extraction FedBatch->Extraction Quantification GC-MS Quantification Extraction->Quantification

Caption: General experimental workflow for this compound production.

Experimental Protocols

Protocol 1: Media Preparation

1.1. YPD Medium (for inoculum preparation)

  • Yeast Extract: 10 g/L

  • Peptone: 20 g/L

  • Dextrose (Glucose): 20 g/L

  • Autoclave at 121°C for 20 minutes.

1.2. Defined Fermentation Medium (Mineral Medium)

  • (NH₄)₂SO₄: 5 g/L

  • KH₂PO₄: 3 g/L

  • MgSO₄·7H₂O: 0.5 g/L

  • Trace Element Solution: 1 ml/L

  • Vitamin Solution: 1 ml/L

  • Galactose: 20 g/L (or as specified in the feeding strategy)

  • Antifoam (e.g., Synperonic): 50 µl/L

  • Sterilize by autoclaving or filtration.

Protocol 2: Fermentation

2.1. Inoculum Preparation

  • Inoculate a single colony of the engineered S. cerevisiae strain into 10 mL of YPD medium in a 50 mL culture tube.

  • Incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Use this seed culture to inoculate the shake-flask or bioreactor.

2.2. Shake-Flask Fermentation

  • Inoculate 100 mL of defined fermentation medium in a 500 mL baffled Erlenmeyer flask with the seed culture to an initial OD₆₀₀ of 0.1.

  • Incubate at 30°C with shaking at 150-200 rpm.

  • When the cell density reaches an OD₆₀₀ of 0.5-1.0, add a 10% (v/v) overlay of dodecane to capture the volatile this compound.

  • Continue incubation for 72-96 hours.

2.3. Fed-Batch Fermentation

  • Prepare a 1 L bioreactor with 0.6 L of defined fermentation medium.

  • Inoculate with the seed culture to an initial OD₆₀₀ of 0.02.

  • Maintain the temperature at 30°C and pH at 5.0 (controlled with 2 M KOH).

  • Maintain dissolved oxygen above 30% of air saturation by adjusting the agitation speed.

  • At an OD₆₀₀ of approximately 1.0, add 45 mL of dodecane as an organic overlay.

  • Initiate a feeding strategy with a concentrated galactose solution to maintain a low glucose/galactose concentration in the bioreactor and avoid the Crabtree effect. The feeding rate can be controlled based on the respiratory quotient (RQ), keeping it between 1.0 and 1.2 to favor respiratory metabolism.

  • Continue the fermentation for 120-168 hours, collecting samples periodically for analysis.

Protocol 3: Product Extraction and Quantification

3.1. Sample Preparation and Extraction

  • Collect 1 mL of the dodecane overlay from the fermentation culture.

  • Centrifuge at 13,000 rpm for 1 minute to separate any cell debris.

  • Transfer the supernatant (dodecane phase) to a new vial for GC-MS analysis. If necessary, dilute the sample with fresh dodecane.

3.2. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890N GC or similar.

  • Mass Spectrometer: Agilent 5975B MS or similar.

  • Column: HP-5MS fused silica capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp to 160°C at 3°C/min, hold for 2 minutes.

    • Ramp to 220°C at 8°C/min, hold for 3 minutes.

  • Detector (FID) Temperature: 250°C.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: 70 eV.

    • Mass Range: 45-550 amu.

3.3. Quantification

  • Prepare standard curves for (+)-valencene and β-nootkatol using authentic standards.

  • Quantify the compounds in the samples by comparing their peak areas to the standard curves.

Conclusion

The production of this compound in Saccharomyces cerevisiae is a promising alternative to traditional chemical synthesis. Through the application of metabolic engineering principles and optimized fermentation strategies, high titers of this valuable sesquiterpenoid can be achieved. The protocols and data presented in this application note provide a solid foundation for researchers to further develop and scale up the microbial production of this compound and other related compounds.

References

Application Notes and Protocols: In Vitro Evaluation of Nootkatol's Efficacy Against Skin Photoaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skin photoaging, the premature aging of the skin due to chronic exposure to ultraviolet (UV) radiation, is characterized by wrinkles, fine lines, hyperpigmentation, and loss of elasticity. These changes are driven by a complex cascade of molecular events, including the generation of reactive oxygen species (ROS), degradation of the extracellular matrix (ECM) by matrix metalloproteinases (MMPs), and inflammation. Nootkatol, a sesquiterpenoid derived from grapefruit, has emerged as a promising candidate for mitigating the detrimental effects of photoaging.

These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro assays designed to evaluate the efficacy of this compound in combating skin photoaging. The described assays will enable researchers to assess this compound's antioxidant, anti-inflammatory, and ECM-protective properties in relevant skin cell models.

Mechanism of Action of this compound in Skin Photoaging

Recent studies have elucidated that this compound exerts its protective effects against photoaging primarily through the inhibition of two key ion channels: ORAI1 in melanocytes and TRPV1 in keratinocytes[1][2][3].

  • Inhibition of ORAI1 in Melanocytes: The ORAI1 channel is instrumental in mediating calcium influx, a critical step in melanogenesis (the production of melanin). By inhibiting ORAI1, this compound reduces intracellular calcium signaling, thereby suppressing melanin synthesis and mitigating hyperpigmentation, a hallmark of photoaged skin[1][2].

  • Inhibition of TRPV1 in Keratinocytes: The TRPV1 channel, when activated by UV radiation, triggers a signaling cascade that leads to the production of MMP-1[1][2][4]. MMP-1 is a collagenase that degrades collagen, the primary structural protein in the dermis, leading to wrinkle formation. This compound's inhibition of TRPV1 curtails this process, preserving the integrity of the dermal matrix[1][2].

The downstream signaling pathways affected by the inhibition of these channels involve the modulation of Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways, which are central to the inflammatory and matrix-degrading responses in photoaging[4][5][6].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its related compound, Nootkatone, on key biomarkers of skin photoaging.

Table 1: Effect of this compound on Ion Channel Activity and Photoaging Markers [1][2]

ParameterCell TypeTreatmentConcentrationResult
TRPV1 Current InhibitionHaCaTThis compound90 µM94% ± 2% reduction
ORAI1 Current InhibitionMelanocytesThis compound90 µM97% ± 1% reduction
Intracellular Calcium Signaling InhibitionHuman Primary MelanocytesThis compound100 µM51.6% ± 0.98% reduction
UV-Induced Melanin Synthesis ReductionB16F10 MelanomaThis compoundNot Specified76.38% ± 5.90% reduction
UV-Induced MMP-1 Production ReductionHaCaTThis compoundNot Specified59.33% ± 1.49% reduction

Table 2: Anti-inflammatory and Antioxidant Effects of Nootkatone (a related compound) [6]

ParameterCell Type/AssayTreatmentIC50/ConcentrationResult
TNF-α/IFN-γ-induced TARC/CCL17 mRNA expressionHaCaTNootkatoneNot SpecifiedSignificant Inhibition
TNF-α/IFN-γ-induced MDC/CCL22 mRNA expressionHaCaTNootkatoneNot SpecifiedSignificant Inhibition
TNF-α/IFN-γ-induced NF-κB activationHaCaTNootkatoneNot SpecifiedSignificant Inhibition
DPPH Radical ScavengingChemical AssayValencene (precursor)~387 µg/mL (Ethanolic Extract)Moderate Activity[7]

Experimental Protocols

Herein, we provide detailed protocols for key in vitro assays to assess the anti-photoaging effects of this compound.

Protocol 1: Cellular Antioxidant Activity Assay in Human Keratinocytes (HaCaT)

Objective: To determine the capacity of this compound to reduce intracellular ROS levels in human keratinocytes following UV irradiation.

Materials:

  • Human keratinocyte cell line (HaCaT)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • This compound

  • UVB irradiation source

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed HaCaT cells into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • DCFH-DA Staining: Wash the cells twice with PBS and then incubate with 20 µM DCFH-DA in serum-free DMEM for 30 minutes in the dark.

  • UVB Irradiation: After removing the DCFH-DA solution and washing with PBS, expose the cells to UVB radiation (e.g., 30 mJ/cm²).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Data Analysis: Calculate the percentage of ROS inhibition compared to the UV-irradiated vehicle control.

Protocol 2: MMP-1 Inhibition Assay in Human Dermal Fibroblasts (HDFs)

Objective: To evaluate the inhibitory effect of this compound on UV-induced MMP-1 production in human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium

  • PBS

  • This compound

  • UVA irradiation source

  • MMP-1 ELISA Kit

  • 24-well plates

Procedure:

  • Cell Culture: Culture HDFs in Fibroblast Growth Medium at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed HDFs into 24-well plates at a density of 5 x 10⁴ cells/well and grow to 80-90% confluency.

  • This compound Treatment: Replace the medium with serum-free medium containing various concentrations of this compound and incubate for 24 hours.

  • UVA Irradiation: Wash the cells with PBS and expose them to UVA radiation (e.g., 5 J/cm²).

  • Conditioned Media Collection: After irradiation, add fresh serum-free medium (with or without this compound) and incubate for 48 hours. Collect the conditioned media.

  • MMP-1 Quantification: Quantify the amount of secreted MMP-1 in the collected conditioned media using an MMP-1 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of MMP-1 inhibition by this compound compared to the UV-irradiated control.

Protocol 3: Anti-Inflammatory Assay (NF-κB Activation) in HaCaT Keratinocytes

Objective: To assess the ability of this compound to inhibit UV-induced NF-κB activation in human keratinocytes.

Materials:

  • HaCaT cells stably transfected with an NF-κB luciferase reporter construct

  • DMEM, FBS, Penicillin-Streptomycin

  • PBS

  • This compound

  • UVB irradiation source

  • Luciferase Assay System

  • Luminometer

  • 96-well white, clear-bottom plates

Procedure:

  • Cell Culture and Seeding: Culture and seed the NF-κB reporter HaCaT cells in a 96-well white, clear-bottom plate as described in Protocol 1.

  • This compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • UVB Irradiation: Expose the cells to UVB radiation (e.g., 30 mJ/cm²).

  • Incubation: Incubate the cells for an additional 6-8 hours post-irradiation.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a Luciferase Assay System and a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activation by this compound relative to the UV-irradiated control.

Protocol 4: Collagen Synthesis Assay in Human Dermal Fibroblasts

Objective: To determine the effect of this compound on collagen production in HDFs.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium

  • Sircol™ Soluble Collagen Assay Kit

  • This compound

  • 24-well plates

Procedure:

  • Cell Culture and Seeding: Culture and seed HDFs in 24-well plates as described in Protocol 2.

  • This compound Treatment: Once confluent, treat the cells with various concentrations of this compound in serum-free medium for 48-72 hours.

  • Collagen Extraction: Collect the culture medium and extract soluble collagen from the cell layer according to the Sircol™ assay kit instructions.

  • Collagen Quantification: Quantify the total soluble collagen in both the medium and cell layer fractions using the Sircol™ assay.

  • Data Analysis: Determine the change in collagen synthesis in this compound-treated cells compared to the untreated control.

Visualizations

Signaling Pathways and Experimental Workflows

Nootkatol_Photoaging_Pathway cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte UV UV Radiation TRPV1 TRPV1 UV->TRPV1 Activates ORAI1 ORAI1 UV->ORAI1 Activates This compound This compound This compound->TRPV1 Inhibits This compound->ORAI1 Inhibits Ca_influx_k Ca²⁺ Influx TRPV1->Ca_influx_k PKC PKC Ca_influx_k->PKC MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway MAPK->NFkB MMP1 MMP-1 Production NFkB->MMP1 Collagen_degradation Collagen Degradation MMP1->Collagen_degradation Ca_influx_m Ca²⁺ Influx ORAI1->Ca_influx_m Melanogenesis Melanogenesis Ca_influx_m->Melanogenesis Hyperpigmentation Hyperpigmentation Melanogenesis->Hyperpigmentation

Caption: this compound's mechanism in preventing photoaging.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Cell Culture (HaCaT / HDF) start->cell_culture treatment This compound Treatment cell_culture->treatment uv_exposure UV Exposure (UVA / UVB) treatment->uv_exposure collagen_assay Collagen Synthesis Assay treatment->collagen_assay ros_assay Cellular Antioxidant Activity Assay uv_exposure->ros_assay mmp_assay MMP-1 Inhibition Assay uv_exposure->mmp_assay inflammation_assay Anti-inflammatory Assay (NF-κB) uv_exposure->inflammation_assay data_analysis Data Analysis ros_assay->data_analysis mmp_assay->data_analysis inflammation_assay->data_analysis collagen_assay->data_analysis end End data_analysis->end

References

Assessing the Calcium-Antagonistic Activity of Nootkatol in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in regulating a vast array of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentration is maintained by a complex interplay of channels, pumps, and binding proteins. Dysregulation of calcium signaling is implicated in numerous pathologies, making calcium channels attractive therapeutic targets.

Nootkatol, a sesquiterpenoid alcohol, has demonstrated significant biological activities. Recent studies have highlighted its potential as a calcium antagonist, specifically through the inhibition of Transient Receptor Potential Vanilloid 1 (TRPV1) and ORAI1 channels.[1] This application note provides a detailed overview and experimental protocols for assessing the calcium-antagonistic activity of this compound in various cell lines. The methodologies described herein are fundamental for researchers investigating the therapeutic potential of this compound and other compounds targeting calcium signaling pathways.

Key Signaling Pathways

Intracellular calcium levels are tightly regulated by channels that allow Ca²⁺ influx from the extracellular space or its release from intracellular stores like the endoplasmic reticulum (ER).

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum EC High [Ca²⁺] VGCC Voltage-Gated Ca²⁺ Channels EC->VGCC Depolarization LGCC Ligand-Gated Ca²⁺ Channels EC->LGCC Ligand SOCE Store-Operated Ca²⁺ Entry (e.g., ORAI1) EC->SOCE TRP TRP Channels (e.g., TRPV1) EC->TRP Stimulus Cytosol_Ca Low [Ca²⁺] VGCC->Cytosol_Ca LGCC->Cytosol_Ca SOCE->Cytosol_Ca TRP->Cytosol_Ca Calmodulin Calmodulin Cytosol_Ca->Calmodulin Activation Downstream Downstream Signaling Calmodulin->Downstream ER_Ca High [Ca²⁺] Store IP3R IP₃ Receptors IP3R->Cytosol_Ca RyR Ryanodine Receptors RyR->Cytosol_Ca cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol EC High [Ca²⁺] TRPV1 TRPV1 Channel EC->TRPV1 ORAI1 ORAI1 Channel EC->ORAI1 Cytosol_Ca [Ca²⁺] Influx TRPV1->Cytosol_Ca ORAI1->Cytosol_Ca Downstream Downstream Signaling Cytosol_Ca->Downstream This compound This compound This compound->TRPV1 Inhibition This compound->ORAI1 Inhibition start Start cell_culture Culture cells on glass-bottom dishes start->cell_culture dye_loading Load cells with calcium indicator dye (e.g., Fura-2 AM) cell_culture->dye_loading wash Wash to remove extracellular dye dye_loading->wash pre_incubation Pre-incubate with This compound or vehicle wash->pre_incubation baseline Record baseline fluorescence pre_incubation->baseline stimulation Stimulate with channel agonist baseline->stimulation recording Record fluorescence changes over time stimulation->recording analysis Analyze data and calculate % inhibition recording->analysis end End analysis->end start Start cell_prep Prepare cells for recording start->cell_prep pipette_prep Prepare patch pipette with internal solution cell_prep->pipette_prep giga_seal Form a gigaohm seal on a single cell pipette_prep->giga_seal whole_cell Rupture the membrane to achieve whole-cell configuration giga_seal->whole_cell baseline_current Record baseline channel currents whole_cell->baseline_current apply_this compound Apply this compound via perfusion system baseline_current->apply_this compound record_inhibition Record inhibited channel currents apply_this compound->record_inhibition washout Washout this compound and record recovery record_inhibition->washout analysis Analyze current amplitudes and calculate % inhibition washout->analysis end End analysis->end

References

Nootkatol: A Versatile Chiral Precursor for the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Nootkatol, a naturally occurring sesquiterpenoid alcohol, is emerging as a valuable chiral building block in the synthesis of novel pharmaceutical agents. Its rigid, stereochemically defined bicyclic structure provides an excellent scaffold for the development of new drugs with specific biological targets. As an intermediate in the biosynthesis of the well-known bioactive compound nootkatone from valencene, this compound possesses inherent chirality that can be exploited to produce enantiomerically pure pharmaceuticals, potentially leading to improved efficacy and reduced side effects.[1][2][3][4] This document outlines the applications of this compound as a chiral precursor and provides detailed protocols for its derivatization into potentially therapeutic compounds.

Intrinsic Biological Activity of this compound

Beyond its role as a synthetic intermediate, this compound itself exhibits interesting biological properties. Studies have identified it as a calcium-antagonistic agent, suggesting potential applications in cardiovascular and neurological disorders.[5][6] Furthermore, research has indicated that this compound may play a role in dermatology by preventing ultraviolet radiation-induced photoaging through the inhibition of specific ion channels (ORAI1 and TRPV1).[5] These intrinsic activities make this compound and its derivatives attractive candidates for further pharmacological investigation.

This compound as a Chiral Precursor

The secondary alcohol moiety in this compound is a key functional group for derivatization, allowing for the introduction of a wide range of substituents to modulate the molecule's physicochemical properties and biological activity. The chiral centers within the this compound framework are crucial for stereospecific interactions with biological targets.

Synthesis of this compound Derivatives

The hydroxyl group of this compound can be readily transformed into esters, ethers, and carbamates, or it can be oxidized to the corresponding ketone (nootkatone), which can then be further functionalized. The synthesis of derivatives based on the related compound, nootkatone, has yielded potent antimicrobial and anticancer agents, suggesting that similar modifications to this compound could lead to new therapeutic leads.[7][8][9]

1. This compound Esters: Esterification of the hydroxyl group can be used to create prodrugs or to modify the lipophilicity and pharmacokinetic profile of the parent molecule.

2. This compound Ethers: Etherification can introduce a variety of functional groups, expanding the chemical space for drug discovery.

3. Nitrogen-Containing Derivatives: The introduction of nitrogen-containing moieties, such as amides or amines (potentially through oxidation to nootkatone followed by reductive amination), can lead to compounds with enhanced biological activity, as seen with nootkatone derivatives.[9]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and biological activity of this compound and its derivatives. As research into this compound as a precursor is emerging, data from the closely related and well-studied nootkatone are included for comparative purposes to highlight the potential of this class of compounds.

Compound/DerivativeSynthesis MethodYield (%)Biological ActivityPotency (MIC/IC50)Reference
This compound Reduction of NootkatoneNot specifiedCalcium AntagonistNot specified[5][6]
This compound Acetate Acetylation of this compound~80%Precursor/IntermediateNot applicable[10]
Thiazolo-Nootkatone Derivatives From Nootkatone82-90%Antimicrobial (S. aureus, E. faecium)As low as 1.56 µg/mL[8]
Nootkatone-(E)-2-iodobenzoyl hydrazone From NootkatoneNot specifiedAnticancer (Erythroleukemia)Not specified[7]
(+)-Nootkatone Biocatalytic oxidation of this compoundUp to 360 mg/L (concentration)Anti-inflammatoryNot specified[2][11]

Experimental Protocols

Protocol 1: Synthesis of this compound from Nootkatone

This protocol describes the reduction of nootkatone to this compound.

Materials:

  • Crude nootkatone

  • Ethanol (EtOH)

  • Sodium borohydride (NaBH₄) solution (20 mg/mL in EtOH)

  • Saturated sodium chloride (NaCl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 100 mg of crude nootkatone in ethanol.

  • Add 1 mL of the sodium borohydride solution to the nootkatone solution.

  • Allow the mixture to stand for 4 hours at room temperature.

  • Add 25 mL of saturated NaCl solution to the reaction mixture.

  • Extract the mixture four times with 25 mL portions of diethyl ether.

  • Combine the ether extracts and dry over magnesium sulfate.

  • Concentrate the solution to yield this compound.[10]

Protocol 2: Synthesis of this compound Acetate

This protocol describes the esterification of this compound to form this compound acetate.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

Procedure:

  • To 100 mg of this compound, add 300 µL of a 2:1 mixture of acetic anhydride and pyridine.

  • Allow the mixture to stand overnight at room temperature.

  • Purify the product by preparative thin-layer chromatography (TLC) to afford this compound acetate.[10]

Visualizations

Logical Relationship: From Valencene to Potential Pharmaceuticals

The following diagram illustrates the synthetic relationship between the natural precursor, valencene, and potential pharmaceutical derivatives via this compound.

G Synthetic Pathway from Valencene to this compound Derivatives Valencene Valencene This compound This compound (Chiral Precursor) Valencene->this compound Hydroxylation Nootkatone Nootkatone This compound->Nootkatone Oxidation Nootkatol_Derivatives This compound Esters, Ethers, etc. (e.g., this compound Acetate) This compound->Nootkatol_Derivatives Derivatization Nootkatone_Derivatives Nootkatone Derivatives (Antimicrobials, Anticancer Agents) Nootkatone->Nootkatone_Derivatives Derivatization Pharmaceuticals Novel Pharmaceuticals Nootkatol_Derivatives->Pharmaceuticals Nootkatone_Derivatives->Pharmaceuticals

Caption: Synthetic pathway from valencene to this compound and its derivatives.

Experimental Workflow: Synthesis and Derivatization of this compound

The diagram below outlines the general experimental workflow for the synthesis of this compound and its subsequent derivatization.

G Experimental Workflow for this compound Synthesis and Derivatization Start Start: Nootkatone Reduction Reduction with NaBH4 Start->Reduction Extraction Workup and Extraction Reduction->Extraction Purification_this compound Purification of this compound Extraction->Purification_this compound Nootkatol_Product Pure this compound Purification_this compound->Nootkatol_Product Derivatization Derivatization Reaction (e.g., Acetylation) Nootkatol_Product->Derivatization Purification_Derivative Purification of Derivative Derivatization->Purification_Derivative Final_Product Final Derivative Purification_Derivative->Final_Product Analysis Characterization (NMR, MS, etc.) Final_Product->Analysis

Caption: Workflow for this compound synthesis and derivatization.

Signaling Pathway Involvement (Hypothesized for this compound Derivatives)

Based on the known biological activities of nootkatone and its derivatives, it is hypothesized that novel pharmaceuticals derived from this compound could modulate key signaling pathways involved in inflammation, cancer, and metabolic disorders. For example, derivatives of nootkatone have been shown to affect the AMP-activated protein kinase (AMPK) and NF-κB signaling pathways.[8]

The diagram below illustrates a potential signaling pathway that could be targeted by this compound-derived compounds.

G Potential Signaling Pathway Modulation by this compound Derivatives Nootkatol_Derivative This compound Derivative Receptor Cell Surface Receptor Nootkatol_Derivative->Receptor Binds to AMPK AMPK Receptor->AMPK Activates NF_kB NF-κB Receptor->NF_kB Inhibits Cell_Proliferation Cell Proliferation AMPK->Cell_Proliferation Inhibits Inflammation Inflammatory Response NF_kB->Inflammation Promotes

Caption: Potential modulation of AMPK and NF-κB pathways by this compound derivatives.

Conclusion

This compound is a promising chiral precursor for the synthesis of novel pharmaceuticals. Its inherent biological activity and stereochemically defined structure provide a solid foundation for the development of new therapeutic agents. Further research into the derivatization of this compound and the evaluation of the resulting compounds' biological activities is warranted to fully exploit its potential in drug discovery. The protocols and data presented here serve as a starting point for researchers and drug development professionals interested in this versatile natural product.

References

Application Notes & Protocols: Development of Nootkatol-Based Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and evaluation of Nootkatol for topical applications. The protocols outlined below cover pre-formulation, formulation development, and in vitro/in vivo testing to assess the efficacy of this compound-based products for conditions such as photoaging and skin inflammation.

Introduction to this compound for Topical Use

This compound is a sesquiterpenoid alcohol found in sources like Alpinia oxyphylla and Alaska cedar heartwood.[1] Its chemical structure lends it strong lipophilic characteristics, making it a promising candidate for topical delivery.[2] Recent studies have highlighted its potential in dermatology, particularly in preventing ultraviolet (UV) radiation-induced photoaging by inhibiting specific ion channels in skin cells.[3][4][5] This document outlines the necessary steps to develop and evaluate stable and effective topical formulations containing this compound.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental for designing an effective topical delivery system. Key parameters are summarized below.

PropertyValueSignificance for FormulationSource
Molecular FormulaC₁₅H₂₄OBasic identity and molecular weight calculation.
Molecular Weight220.35 g/mol Influences diffusion and permeation characteristics.[6]
AppearanceNot specified; likely a solid or viscous liquidAffects handling and incorporation into various bases.
LogP (Octanol/Water)3.776 - 3.9Indicates high lipophilicity, favoring partitioning into the stratum corneum.
Water SolubilityPractically insoluble (logS = -4.15)Dictates the need for lipid-based or emulsified vehicles.
Organic Solvent SolubilityGood solubility in ethanol, methanol, chloroformProvides options for creating stock solutions or initial solvent phases.[2]
Polar Surface Area20.23 ŲLow value, consistent with poor aqueous solubility and good membrane permeability.[2]

Pre-Formulation Stability & Solubility Protocol

Objective: To determine the stability of this compound in various solvents and pH conditions to identify optimal formulation vehicles.

Materials & Equipment:

  • This compound (high purity)

  • Solvents: Propylene Glycol, Ethanol, Isopropyl Myristate, Mineral Oil, Polyethylene Glycol (PEG) 400

  • Phosphate buffer solutions (pH 5.5, 6.5, 7.4)

  • HPLC system with a UV detector

  • Incubators/stability chambers set at 4°C, 25°C/60% RH, 40°C/75% RH

  • Vortex mixer and analytical balance

Methodology:

  • Solubility Assessment:

    • Prepare saturated solutions of this compound in each test solvent at room temperature.

    • Equilibrate for 24 hours with continuous agitation.

    • Centrifuge the samples to pellet undissolved solute.

    • Quantify the concentration of this compound in the supernatant using a validated HPLC method.

  • Stability Assessment:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in the selected solvents and buffer systems.

    • Store aliquots of each solution under the different temperature and humidity conditions.[7]

    • At specified time points (e.g., 0, 1, 2, 4, and 12 weeks), withdraw samples.

    • Analyze the samples by HPLC to quantify the remaining this compound concentration and detect any degradation products.[8][9]

    • A stable formulation should show less than 5-10% degradation of the active ingredient over the study period.

Formulation Development: Prototype O/W Cream

Given this compound's lipophilicity, an oil-in-water (O/W) emulsion is a suitable vehicle for a cosmetically elegant and effective topical cream.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation cluster_2 Phase 3: Evaluation p1 Characterize this compound (Physicochemical Properties) p2 Solubility & Stability Screening p1->p2 f1 Select Excipients (Oils, Emulsifiers, etc.) p2->f1 f2 Prepare Prototype (O/W Cream) f1->f2 f3 Optimize Formulation (pH, Viscosity, Feel) f2->f3 e1 In Vitro Testing (Permeation, Efficacy) f3->e1 e2 In Vivo Testing (Safety, Efficacy) e1->e2

Caption: this compound's dual inhibition of TRPV1 and ORAI1 to prevent photoaging.

In Vivo Efficacy Testing Protocol

Objective: To evaluate the topical anti-inflammatory activity of this compound formulations in a well-established animal model of acute inflammation.

Materials & Equipment:

  • Male Swiss mice (25-30 g).

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA or Croton Oil) as the inflammatory agent.

  • This compound formulation and vehicle control.

  • Positive control (e.g., a commercial NSAID cream).

  • Micrometer or caliper for measuring ear thickness.

  • Punch biopsy tool.

Methodology:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide mice into groups (n=6-8): Naive, Vehicle Control, Positive Control, and this compound Formulation group(s).

  • Topical Application: Apply the this compound formulation, vehicle, or positive control to both the inner and outer surfaces of the right ear of each mouse.

  • Inflammation Induction: After 30-60 minutes, apply a solution of TPA in a suitable solvent (e.g., acetone) to the same ear to induce inflammation. [10]5. Edema Measurement: Measure the thickness of the ear using a micrometer at several time points after TPA application (e.g., 4, 6, and 24 hours).

  • Analysis:

    • Calculate the difference in ear thickness before and after TPA application to determine the degree of edema.

    • At the end of the experiment, animals can be euthanized, and a punch biopsy of the ear tissue can be taken for histological analysis or to measure inflammatory markers (e.g., Myeloperoxidase - MPO activity).

    • The percentage inhibition of edema is calculated as: [(Edema_control - Edema_treated) / Edema_control] x 100. A significant reduction in edema compared to the vehicle control group indicates anti-inflammatory activity.

References

Troubleshooting & Optimization

challenges in the large-scale chemical synthesis of Nootkatol

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Support Center for the Large-Scale Synthesis of Nootkatol

Welcome to the technical support center for this compound synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale chemical and biocatalytic production of this compound.

Section 1: Chemical Synthesis Troubleshooting & FAQs

The primary route for chemical synthesis involves the oxidation of the precursor (+)-valencene to nootkatone, followed by the reduction of nootkatone to this compound. Challenges in this area typically revolve around reaction efficiency, selectivity, and the handling of hazardous materials.

Frequently Asked Questions (Chemical Synthesis)

Q1: My oxidation of (+)-valencene to nootkatone is resulting in a low yield. What are the common causes?

A1: Low yields in this allylic oxidation step are frequently due to several factors:

  • Catalyst/Reagent Inactivity: Oxidizing agents like chromium-based reagents or peroxides can degrade with improper storage or handling. Ensure the activity of your reagents before use.

  • Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time are critical. A temperature that is too high can lead to non-selective oxidation and the formation of undesired side-products, while a temperature that is too low can result in an incomplete reaction.

  • Poor Selectivity: The allylic methyl groups of valencene can also be oxidized, leading to a mixture of products and reducing the yield of the desired nootkatone intermediate. The choice of oxidant is crucial for maximizing selectivity.

  • Mass Transfer Limitations: In heterogeneous catalysis systems, poor mixing can limit the interaction between the catalyst, valencene, and the oxidant, leading to lower conversion rates.

Q2: I am observing significant side-product formation during the valencene oxidation step. How can I improve the selectivity for nootkatone?

A2: Improving selectivity is key to a successful large-scale synthesis. Consider the following strategies:

  • Choice of Oxidant: Traditional methods often use stoichiometric amounts of heavy metal oxidants (e.g., tert-butyl chromate), which can be unselective and environmentally hazardous.[1] Modern approaches utilize catalytic systems with higher selectivity, such as those based on selenium dioxide or copper.

  • Protecting Groups: While more complex, the use of protecting groups can shield other reactive sites on the valencene molecule, directing oxidation to the desired position. This strategy adds extra steps to the synthesis but can significantly improve selectivity.

  • Reaction Engineering: Operating in a continuous flow reactor instead of a batch reactor can provide better control over reaction time and temperature, minimizing the formation of degradation products.

Q3: What are the main challenges in the reduction of nootkatone to this compound?

A3: The primary challenge in this step is achieving high stereoselectivity. The reduction of the ketone group in nootkatone can result in two different diastereomers of this compound.

  • Reagent Choice: Simple reducing agents like sodium borohydride (NaBH₄) are effective but often yield a mixture of isomers.[1]

  • Chiral Catalysts: To obtain a specific isomer, the use of a stereoselective reducing agent or a chiral catalyst is necessary. This is often a critical consideration for pharmaceutical applications where only one isomer possesses the desired biological activity.

Troubleshooting Guide: Low Nootkatone Yield

This logical diagram outlines a troubleshooting workflow for diagnosing low yields during the oxidation of valencene.

LowYieldTroubleshooting start Low Nootkatone Yield Detected check_reagents Verify Oxidant & Catalyst Activity start->check_reagents reagents_ok Activity is Normal check_reagents->reagents_ok Test Result reagents_bad Degraded or Inactive check_reagents->reagents_bad Test Result check_conditions Analyze Reaction Conditions (T, P, Time) reagents_ok->check_conditions replace_reagents Action: Replace Reagents / Catalyst reagents_bad->replace_reagents end_node Problem Resolved / Further Investigation replace_reagents->end_node conditions_ok Within Optimal Range check_conditions->conditions_ok Data Log conditions_bad Deviation Detected check_conditions->conditions_bad Data Log check_purity Check Purity of Valencene Starting Material conditions_ok->check_purity optimize_conditions Action: Optimize Reaction Parameters conditions_bad->optimize_conditions optimize_conditions->end_node purity_ok High Purity Confirmed check_purity->purity_ok GC/MS purity_bad Impurities Present check_purity->purity_bad GC/MS purity_ok->end_node purify_valencene Action: Purify Valencene Feedstock purity_bad->purify_valencene purify_valencene->end_node

Caption: Troubleshooting workflow for low nootkatone yield.

Data Summary: Comparison of Valencene Oxidation Methods
MethodOxidant/CatalystTypical Yield (%)SelectivityKey Challenges
Chromium Oxidation tert-butyl chromate40 - 55%ModerateToxic waste, environmental concerns[1]
Perester Oxidation tert-butyl peracetate~60%GoodPotential for side-products, safety at scale
Biocatalytic Whole-cell (e.g., Y. lipolytica)65 - 85%HighSubstrate toxicity, complex optimization[2]
Experimental Protocol: Reduction of Nootkatone to this compound

This is a representative lab-scale protocol that must be adapted and scaled for larger production.

  • Preparation: In a suitably sized reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 100 g of nootkatone in 1 L of ethanol (EtOH).

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add a solution of sodium borohydride (NaBH₄) in ethanol. Caution: Hydrogen gas is evolved. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

  • Reaction: Allow the mixture to stir at room temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Quenching: Once the reaction is complete, slowly add 250 mL of a saturated sodium chloride (NaCl) solution to quench the excess NaBH₄.

  • Extraction: Extract the product from the aqueous mixture using four 250 mL portions of diethyl ether.[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound product.

  • Purification: The crude product, a mixture of isomers, can be purified using column chromatography or preparative TLC.

Section 2: Biocatalytic Synthesis Troubleshooting & FAQs

Biotechnological production of nootkatone/nootkatol is an attractive alternative as it is considered "natural".[2] This process typically uses whole-cell systems (like yeast or bacteria) to perform the allylic oxidation of valencene.

Frequently Asked Questions (Biocatalytic Synthesis)

Q1: The biotransformation of valencene in our whole-cell system is slow and the final titer is low. What could be the issue?

A1: Low productivity in biocatalytic systems is a common challenge. The root causes often include:

  • Substrate/Product Toxicity: Both valencene and nootkatone can be cytotoxic to microbial cells, inhibiting growth and enzymatic activity.[2] Consider implementing a fed-batch or perfusion system to maintain sub-toxic concentrations.

  • Oxygen Limitation: The allylic oxidation is an aerobic process. Inadequate dissolved oxygen levels in the bioreactor is a frequent bottleneck. Ensure proper aeration and agitation.

  • Enzyme Activity: The specific activity of the converting enzyme (e.g., a P450 monooxygenase) might be low. This could be addressed through protein engineering or by optimizing expression conditions.

  • Sub-optimal Cultivation Time: Adding the substrate too early or too late in the microbial growth phase can impact the final yield. The optimal addition time is often during the logarithmic growth phase.[2]

Q2: How can we mitigate the volatility and cytotoxicity of valencene and nootkatone in a large-scale bioreactor?

A2: Managing these properties is critical for scale-up.

  • Two-Phase Systems: Introduce a non-aqueous, biocompatible organic solvent into the fermentation broth. This organic phase can sequester the volatile and toxic compounds, reducing their concentration in the aqueous phase and serving as a product reservoir.

  • In-situ Product Removal: Employ techniques like gas stripping or adsorption onto resins within the bioreactor loop to continuously remove the product as it is formed, keeping concentrations below the toxic threshold.

Workflow and Key Factors in Biocatalysis

This diagram illustrates the general workflow and the critical factors influencing the success of whole-cell biotransformation of valencene.

BiocatalysisWorkflow cluster_workflow Biocatalytic Workflow cluster_factors Critical Influencing Factors strain 1. Strain Development (e.g., Yarrowia lipolytica) fermentation 2. Fermentation & Biomass Growth strain->fermentation biotransformation 3. Biotransformation (Valencene Addition) fermentation->biotransformation pH_temp pH & Temperature Control fermentation->pH_temp Depends on extraction 4. Downstream Processing (Extraction & Purification) biotransformation->extraction toxicity Substrate/Product Toxicity biotransformation->toxicity Inhibits oxygen Oxygen Transfer Rate biotransformation->oxygen Requires cofactors Cofactor Regeneration biotransformation->cofactors Depends on

Caption: Workflow and key factors in whole-cell biocatalysis.

Section 3: General Downstream Processing & Purification

Regardless of the synthesis route, the final product, this compound, must be purified to meet quality specifications.

Frequently Asked Questions (Purification)

Q1: What are the primary challenges in purifying this compound on a large scale?

A1: The main difficulties are separating this compound from unreacted starting materials, intermediates, and structurally similar side-products.

  • Nootkatone/Nootkatol Separation: Unreacted nootkatone from the reduction step can be challenging to separate from this compound due to their similar polarities. High-efficiency chromatography or fractional distillation may be required.

  • Isomer Separation: If the reduction step was not stereoselective, separating the different this compound isomers is a significant challenge, often requiring chiral chromatography, which can be expensive at scale.

  • Trace Impurities: Both chemical and biocatalytic routes can introduce trace impurities that may impact the final product's aroma profile or safety. Analytical methods are crucial for identifying and quantifying these impurities.[3]

References

Technical Support Center: Optimizing Nootkatol Production in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the biotransformation of (+)-valencene to produce nootkatol and (+)-nootkatone using yeast, particularly Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for converting (+)-valencene to (+)-nootkatone in engineered yeast?

The conversion is a two-step oxidation process. First, (+)-valencene is hydroxylated to form the intermediate β-nootkatol. This reaction is catalyzed by a cytochrome P450 monooxygenase (P450) and its partner, a cytochrome P450 reductase (CPR).[1][2][3][4][5] Subsequently, β-nootkatol is oxidized to the final product, (+)-nootkatone, by an alcohol dehydrogenase (ADH).[2][5][6]

Nootkatone_Biosynthesis_Pathway Biosynthetic Pathway from (+)-Valencene to (+)-Nootkatone Valencene (+)-Valencene This compound β-Nootkatol Valencene->this compound  P450 / CPR  (e.g., HPO / ATR1) Nootkatone (+)-Nootkatone This compound->Nootkatone  ADH  (e.g., ZSD1, ABA2) Troubleshooting_Workflow Troubleshooting Workflow for Low Nootkatone Yield start Low (+)-Nootkatone Yield check_valencene Is (+)-Valencene consumed? start->check_valencene check_this compound Is β-Nootkatol accumulating? check_valencene->check_this compound  Yes cause_p450 Potential Cause: Low P450/CPR Activity check_valencene->cause_p450  No check_toxicity Is there evidence of cell toxicity or growth inhibition? check_this compound->check_toxicity  No cause_adh Potential Cause: Low ADH Activity check_this compound->cause_adh  Yes cause_toxicity Potential Cause: Substrate/Product Toxicity check_toxicity->cause_toxicity  Yes cause_conditions Potential Cause: Suboptimal Conditions check_toxicity->cause_conditions  No solution_p450 Solution: - Optimize P450:CPR ratio - Screen P450 variants - Engineer Endoplasmic Reticulum cause_p450->solution_p450 solution_adh Solution: - Overexpress effective ADH (e.g., ZSD1, ABA2) - Screen other dehydrogenases cause_adh->solution_adh solution_toxicity Solution: - Implement two-phase fermentation - Control substrate feeding rate - Use solvent overlays (e.g., dodecane) cause_toxicity->solution_toxicity solution_conditions Solution: - Optimize pH, temperature, aeration - Optimize media components (e.g., carbon source, surfactants) cause_conditions->solution_conditions Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_main Experiment cluster_analysis Analysis prep_media 1. Prepare Growth & Induction Media prep_inoculum 2. Prepare Seed Culture (e.g., overnight in YPD) inoculate 3. Inoculate Main Culture prep_inoculum->inoculate grow_induce 4. Grow Cells & Induce Protein Expression (e.g., with galactose) inoculate->grow_induce add_substrate 5. Add (+)-Valencene Substrate (often dissolved in a co-solvent like DMSO or ethanol) grow_induce->add_substrate biotransform 6. Incubate for Biotransformation (e.g., 25-30°C, 200-250 rpm, 48-72h) add_substrate->biotransform sample 7. Collect Samples at Time Points biotransform->sample extract 8. Extract Products (e.g., with ethyl acetate) sample->extract analyze 9. Analyze via GC-MS or HPLC extract->analyze

References

overcoming low yields in the extraction of Nootkatol from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the extraction of Nootkatol from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources for this compound extraction?

This compound is a sesquiterpenoid found in various plants. Commercially viable sources include:

  • Vetiver Grass (Vetiveria zizanioides) : The roots of this plant are a well-known source of a complex essential oil that contains this compound and related sesquiterpenoids.[1]

  • Alpinia oxyphylla (Sharpleaf Galangal) : The fruits of this plant are another significant source of this compound.[2][3]

  • Grapefruit (Citrus paradisi) : While more commonly known for Nootkatone, grapefruit peel and by-products can also contain this compound.[4]

Q2: Which extraction methods are typically used for this compound?

Several methods can be employed, each with its own advantages and disadvantages in terms of yield, purity, and environmental impact. The most common methods include:

  • Solvent Extraction : This traditional method involves using organic solvents like hexane or ethanol to dissolve this compound from the plant matrix. It can provide high yields but may also extract undesirable compounds.[1]

  • Hydrodistillation : This technique uses steam to vaporize the volatile compounds, which are then condensed and separated. It is a simpler method but may result in lower yields for less volatile compounds and can be time-consuming.

  • Supercritical Fluid Extraction (SFE) : This method utilizes supercritical carbon dioxide (CO2) as a solvent. It is highly selective and can produce high-purity extracts. SFE is considered a "green" technology but requires specialized equipment.[1]

  • Ultrasound-Assisted Extraction (UAE) : This technique uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, which can improve extraction efficiency and reduce extraction time.[4][5]

Q3: What factors can influence the yield of this compound?

Several factors can significantly impact the final yield of this compound:

  • Plant Material : The species, geographical origin, harvest time, and pre-processing (drying, grinding) of the plant material can all affect the this compound content.[6][7]

  • Choice of Solvent : The polarity of the solvent plays a crucial role. Non-polar solvents like hexane are often effective for sesquiterpenoids. The solvent-to-solid ratio is also a critical parameter to optimize.[8][9]

  • Extraction Parameters : Time, temperature, and pressure (for SFE) are key parameters that need to be optimized for each extraction method and plant source.[8][10]

  • Post-Extraction Processing : The methods used for solvent removal and purification of the crude extract can lead to losses if not performed carefully.

Troubleshooting Guide for Low this compound Yields

This guide addresses common issues encountered during this compound extraction and provides potential solutions.

Issue 1: Consistently Low Yield from the Start
Possible Cause Troubleshooting Step
Suboptimal Plant Material 1. Verify Plant Source and Part : Ensure you are using the correct plant species and part (e.g., vetiver roots, Alpinia oxyphylla fruits).2. Assess Material Quality : Use freshly harvested or properly dried and stored plant material. Improper storage can lead to degradation of target compounds.[11]3. Optimize Particle Size : Grind the plant material to a consistent and appropriate particle size to increase the surface area for extraction.
Inefficient Extraction Method 1. Review Method Selection : Consider if the chosen extraction method is suitable for this compound. For instance, hydrodistillation may yield less than solvent extraction or SFE for this compound.2. Optimize Parameters : Systematically optimize extraction time, temperature, and solvent-to-solid ratio.
Inappropriate Solvent Choice 1. Solvent Polarity : Experiment with solvents of different polarities. Hexane is a good starting point for non-polar sesquiterpenoids.2. Solvent Purity : Ensure the use of high-purity solvents to avoid interference and ensure consistent extraction.
Issue 2: Yields are Decreasing Over Time
Possible Cause Troubleshooting Step
Degradation of Stored Plant Material 1. Storage Conditions : Store dried plant material in a cool, dark, and dry place to prevent degradation of this compound.[11]2. Material Age : Use the oldest batches of plant material first and consider re-evaluating the this compound content of long-stored material.
Inconsistent Extraction Procedure 1. Standardize Protocol : Ensure all steps of the extraction protocol are performed consistently across all experiments.2. Equipment Calibration : Regularly calibrate all equipment, including balances, temperature probes, and pressure gauges.
Analyte Degradation During Processing 1. Temperature Control : Avoid excessive heat during solvent evaporation, as this compound can be thermolabile.2. Light Exposure : Protect the extract from direct light, which can cause degradation of some compounds.

Data Presentation

Table 1: Comparison of Extraction Methods for Essential Oils Containing Sesquiterpenoids from Vetiver Roots

Extraction MethodAverage Yield (%)Key ObservationsReference
Solvent Extraction (Hexane)~1.6 - 2.0High yield but may co-extract undesirable compounds like zizanoic acid.[1]
Hydrodistillation~0.18 - 0.35Low yield, but can result in a higher relative percentage of Nootkatone.
Supercritical CO2 Extraction~2.3 - 3.74Higher yield than other methods with good purity.[1]

Note: Yields are for the total essential oil and not specifically for this compound. The composition of the oil varies with the extraction method.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Vetiver Roots
  • Sample Preparation : Dry vetiver roots at 40-50°C and grind them to a fine powder (e.g., 40-60 mesh).

  • Extraction :

    • Place 100g of the powdered root material into a Soxhlet apparatus.

    • Add 500 mL of n-hexane to the boiling flask.

    • Heat the flask to the boiling point of hexane and perform the extraction for 6-8 hours.

  • Solvent Removal :

    • After extraction, allow the solution to cool.

    • Remove the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Purification (Optional) :

    • The crude extract can be further purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.[12]

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound from Alpinia oxyphylla Fruits
  • Sample Preparation : Dry the fruits of Alpinia oxyphylla and grind them to a uniform particle size.

  • Extraction :

    • Load the ground material into the extraction vessel of the SFE system.

    • Set the extraction parameters:

      • Pressure: 180-200 bar

      • Temperature: 40-50°C

      • CO2 flow rate: 2-3 L/min

    • Perform the extraction for 2-4 hours.

  • Collection :

    • The extract is collected in a separation vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and leave the extract behind.

  • Analysis :

    • The collected extract can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the this compound content.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing start Plant Material (e.g., Vetiver Roots) drying Drying start->drying grinding Grinding drying->grinding solvent_ext Solvent Extraction grinding->solvent_ext sfe_ext Supercritical Fluid Extraction grinding->sfe_ext hd_ext Hydrodistillation grinding->hd_ext solvent_removal Solvent Removal solvent_ext->solvent_removal purification Purification (e.g., Chromatography) sfe_ext->purification hd_ext->purification solvent_removal->purification analysis Analysis (GC-MS) purification->analysis end Pure this compound analysis->end

Caption: Experimental workflow for this compound extraction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield plant_material Suboptimal Plant Material start->plant_material extraction_method Inefficient Extraction start->extraction_method processing_issues Post-Extraction Losses start->processing_issues verify_source Verify Source & Quality plant_material->verify_source optimize_prep Optimize Particle Size plant_material->optimize_prep optimize_params Optimize Extraction Parameters extraction_method->optimize_params change_method Consider Alternative Method extraction_method->change_method careful_handling Careful Solvent Removal & Purification processing_issues->careful_handling end end verify_source->end Improved Yield optimize_prep->end optimize_params->end change_method->end careful_handling->end

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Chromatographic Separation of Nootkatol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Nootkatol isomers. This resource is designed for researchers, scientists, and professionals in drug development who are working with these challenging chiral compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your separation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: this compound possesses multiple chiral centers, leading to the existence of several stereoisomers (enantiomers and diastereomers). These isomers often have very similar physicochemical properties, making their separation by standard chromatographic techniques difficult. Achieving baseline resolution typically requires the use of specialized chiral stationary phases (CSPs) and careful optimization of chromatographic conditions.

Q2: Which chromatographic techniques are best suited for this compound isomer separation?

A2: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most effective techniques.[1]

  • Chiral HPLC: Offers a wide variety of commercially available chiral stationary phases (CSPs) and is highly versatile for both analytical and preparative scale separations.

  • Chiral GC: Well-suited for volatile and thermally stable compounds like this compound. Derivatized cyclodextrin-based columns are commonly used for the enantioselective separation of terpenes and related compounds.[2]

  • Chiral SFC: Provides fast, efficient, and green separations with lower solvent consumption compared to HPLC.[3] It is particularly advantageous for its high throughput and scalability.

Q3: How do I select an appropriate chiral stationary phase (CSP)?

A3: The selection of a CSP is crucial for successful chiral separation and often involves an empirical screening approach.[1] For sesquiterpene alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are excellent starting points.[2] It is recommended to screen a small set of columns with different selectivities under both normal-phase and reversed-phase conditions.

Q4: What are the typical mobile phases used for chiral HPLC separation of terpene-like compounds?

A4:

  • Normal Phase: Mixtures of alkanes (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol) are common. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape.

  • Reversed Phase: Mixtures of water with acetonitrile or methanol, often with a buffer to control pH, are used.

  • Polar Organic Mode: Utilizes polar organic solvents like acetonitrile or methanol, sometimes with additives.

Q5: Can I use the same column for both normal-phase and reversed-phase chiral chromatography?

A5: It depends on the type of chiral stationary phase. Coated polysaccharide-based CSPs are generally not compatible with certain solvents that can strip the chiral selector from the silica support. Immobilized CSPs, however, are more robust and can be used with a wider range of solvents, allowing for easier switching between mobile phase modes. Always consult the column manufacturer's guidelines.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of this compound isomers.

Issue 1: Poor or No Resolution of Isomers

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based).
Incorrect Mobile Phase Composition Systematically vary the mobile phase composition. In normal phase, adjust the percentage of the alcohol modifier. In reversed phase, alter the organic solvent-to-water ratio and the pH.
Suboptimal Temperature Temperature can significantly impact chiral recognition. Evaluate the separation at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often enhance resolution but may increase backpressure.
Inappropriate Flow Rate Optimize the flow rate. Lower flow rates can increase the interaction time with the stationary phase and improve resolution, but will also lengthen the analysis time.[1]
Co-elution with Impurities Ensure the sample is free from impurities that may co-elute with the this compound isomers. Purify the sample prior to chiral analysis if necessary.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Silica Support Add a mobile phase modifier. For acidic compounds, add a small amount of an acid (e.g., 0.1% TFA). For basic compounds, add a small amount of a base (e.g., 0.1% DEA).
Column Overload Reduce the sample concentration or injection volume. Chiral columns typically have a lower sample capacity than achiral columns.
Column Contamination or Degradation Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced.
Inappropriate Sample Solvent Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion.
Issue 3: Unstable or Drifting Baseline

Possible Causes & Solutions:

CauseRecommended Solution
Contaminated Mobile Phase Use high-purity solvents and freshly prepared mobile phases. Filter and degas the mobile phase before use.
Column Not Equilibrated Ensure the column is fully equilibrated with the mobile phase before injecting the sample. This can take longer for some chiral methods.
Detector Lamp Aging If the noise is periodic, the detector lamp may be nearing the end of its life and require replacement.
Leaks in the System Check all fittings and connections for leaks.

Illustrative Experimental Protocol: Chiral GC Separation of a Sesquiterpene Alcohol

Objective: To separate the enantiomers of a representative sesquiterpene alcohol using chiral gas chromatography.

Materials and Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based column.

  • Helium (carrier gas)

  • Sample: Racemic standard of the sesquiterpene alcohol (e.g., Linalool as a model compound) dissolved in hexane (1 mg/mL).

Chromatographic Conditions:

ParameterValue
Injection Volume 1.0 µL
Injector Temperature 250°C
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.5 mL/min (Constant Flow)
Oven Temperature Program 60°C (hold for 2 min), ramp at 2°C/min to 200°C, hold for 5 min
Detector Temperature 280°C (FID) or MS transfer line at 280°C
MS Parameters (if applicable) Scan range: 40-350 m/z

Procedure:

  • Prepare the sample solution by dissolving the sesquiterpene alcohol standard in hexane.

  • Set up the GC with the specified chromatographic conditions.

  • Allow the system to equilibrate until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram and identify the peaks corresponding to the enantiomers based on their retention times.

  • To confirm the elution order, inject standards of the individual enantiomers if available.

Quantitative Data Summary (Illustrative)

The following table presents representative data from the chiral GC separation of a model sesquiterpene alcohol.

Table 1: Retention Times and Resolution of Sesquiterpene Alcohol Enantiomers

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)
(+)-Isomer45.250.1\multirow{2}{*}{2.1}
(-)-Isomer46.549.9

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Preparation injection Sample Injection prep_sample->injection prep_mobile Mobile Phase Preparation separation Chromatographic Separation prep_mobile->separation prep_system System Equilibration prep_system->injection injection->separation detection Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: A generalized workflow for chromatographic analysis.

Troubleshooting Logic for Poor Resolution

troubleshooting_resolution start Poor or No Resolution check_csp Is the CSP appropriate? start->check_csp change_csp Screen different CSPs check_csp->change_csp No check_mobile Is the mobile phase optimized? check_csp->check_mobile Yes change_csp->check_mobile optimize_mobile Adjust modifier % or solvent ratios check_mobile->optimize_mobile No check_temp Is the temperature optimal? check_mobile->check_temp Yes optimize_mobile->check_temp optimize_temp Test different temperatures check_temp->optimize_temp No check_flow Is the flow rate optimal? check_temp->check_flow Yes optimize_temp->check_flow optimize_flow Adjust flow rate check_flow->optimize_flow No success Resolution Achieved check_flow->success Yes optimize_flow->success

Caption: A decision tree for troubleshooting poor resolution.

References

Technical Support Center: Enhancing the Stability and Shelf-Life of Nootkatol-Containing Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of products containing Nootkatol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in my product?

A1: this compound, a sesquiterpenoid alcohol, is susceptible to degradation from several factors. The most common are:

  • Oxidation: As a terpenoid, this compound can be oxidized, which is a primary degradation pathway.[1][2][3] This can be initiated by exposure to air (oxygen), heat, light, or the presence of metal ions.

  • Temperature: Elevated temperatures can accelerate degradation reactions. This compound has a melting point of 65°C and a predicted boiling point of 375°C, indicating moderate thermal stability.[4] However, long-term storage at elevated temperatures can still lead to degradation.

  • pH: The stability of this compound can be pH-dependent. Optimal pH for its biosynthetic production is between 5.0 and 7.0, and deviations from this range may affect its stability in formulations.[4]

  • Light: Exposure to UV or even visible light can provide the energy to initiate degradative reactions, particularly oxidation.[4][5][6]

Q2: I've noticed a change in the color and odor of my this compound-containing product over time. What could be the cause?

A2: Changes in color and odor are often indicators of chemical degradation. When this compound degrades, for instance through oxidation, the resulting degradation products will have different chemical structures and, consequently, different physical properties. This can lead to a change in the product's color and a shift in its characteristic aroma.

Q3: What are the recommended storage conditions for this compound and its formulations?

A3: To maximize stability and shelf-life, this compound and products containing it should be stored in a cool, dark place. Specifically:

  • Temperature: Store at refrigerated temperatures (2-8°C) for long-term storage.

  • Light: Protect from light by using amber or opaque containers.

  • Atmosphere: For bulk this compound or highly sensitive formulations, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: Can I use antioxidants to improve the stability of my this compound product?

A4: Yes, incorporating antioxidants is a highly effective strategy for preventing oxidative degradation of terpenoids like this compound.[1][2] The choice of antioxidant will depend on your specific formulation (e.g., aqueous, lipid-based, emulsion). See the tables below for examples of suitable antioxidants.

Q5: What is microencapsulation, and can it help improve this compound's stability?

A5: Microencapsulation is a process where active substances, like this compound, are entrapped within a coating material, forming small capsules.[7] This technique is very effective at protecting sensitive compounds from environmental factors like oxygen, heat, and light, thereby significantly improving their stability and shelf-life.[8][9]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in a Formulation

Potential Cause Troubleshooting Steps
Oxidative Degradation 1. Incorporate a suitable antioxidant into your formulation (see Table 1). 2. Package the product in airtight containers. 3. Consider purging the container headspace with an inert gas like nitrogen before sealing.
Inappropriate pH 1. Measure the pH of your formulation. 2. Adjust the pH to be within a neutral range (ideally 5.0-7.0) using appropriate buffers, if your formulation allows.[4]
Light Exposure 1. Store the product in amber or opaque containers to protect it from light.[5][6]
High Temperature 1. Store the product in a temperature-controlled environment, preferably refrigerated.

Issue 2: Phase Separation or Precipitation in a Liquid Formulation

Potential Cause Troubleshooting Steps
Solubility Issues 1. Verify the solubility of this compound in your solvent system. 2. Consider the use of co-solvents or surfactants to improve solubility.
Degradation Products 1. Degradation products may have different solubilities than this compound, leading to precipitation. 2. Address the root cause of degradation (see Issue 1).
pH Shift 1. A change in pH can affect the solubility of this compound or other formulation components. 2. Buffer the formulation to maintain a stable pH.

Data Presentation

Table 1: Common Antioxidants for Stabilization of Terpenoids

Antioxidant Type Examples Typical Use Level Comments
Natural, Oil-Soluble Mixed Tocopherols (Vitamin E), Rosemary Extract, Carnosic Acid0.01 - 0.2%Effective in lipid-based formulations.[1][2]
Natural, Water-Soluble Ascorbic Acid (Vitamin C), Green Tea Extract0.01 - 0.5%Suitable for aqueous formulations.[1]
Synthetic, Oil-Soluble Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tert-butylhydroquinone (TBHQ)0.01 - 0.1%Highly effective and cost-efficient.[1][2]
Chelating Agents Citric Acid, Ethylenediaminetetraacetic acid (EDTA)0.01 - 0.1%Inactivate metal ions that can catalyze oxidation.

Table 2: Comparison of Analytical Methods for this compound Quantification

Method Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.[10]High precision and accuracy, suitable for non-volatile compounds.May require derivatization for detection, depending on the detector.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, with mass-based detection.[11]High sensitivity and specificity, provides structural information.Requires the analyte to be volatile and thermally stable.

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Formulation

This protocol is designed to identify the potential degradation pathways of this compound in a specific formulation.

1. Sample Preparation:

  • Prepare several aliquots of your this compound-containing product.
  • Prepare a control sample stored at -20°C in the dark.

2. Stress Conditions:

  • Acidic: Add 1M HCl to an aliquot to achieve a final concentration of 0.1M HCl. Incubate at 50°C.
  • Basic: Add 1M NaOH to an aliquot to achieve a final concentration of 0.1M NaOH. Incubate at 50°C.
  • Oxidative: Add 30% hydrogen peroxide to an aliquot to achieve a final concentration of 3% H2O2. Keep at room temperature.
  • Thermal: Place an aliquot in an oven at 70°C.
  • Photolytic: Expose an aliquot to a light source (e.g., in a photostability chamber) according to ICH guidelines.

3. Time Points:

  • Withdraw samples from each stress condition at regular intervals (e.g., 0, 24, 48, 72 hours, 1 week).

4. Analysis:

  • Analyze the samples using a validated stability-indicating method, such as HPLC or GC-MS, to quantify the remaining this compound and detect the formation of degradation products.[12]

Protocol 2: Quantification of this compound using HPLC-UV

1. Instrumentation:

  • HPLC system with a UV detector.
  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

  • A gradient of acetonitrile and water is commonly used for terpenoids.[10]
  • Example Gradient: Start with 60% acetonitrile / 40% water, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions.

3. Detection:

  • Set the UV detector to a wavelength where this compound has significant absorbance (this may need to be determined empirically, but a starting point could be in the 200-240 nm range).

4. Standard Preparation:

  • Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., acetonitrile or methanol).
  • Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation:

  • Accurately weigh a portion of your product.
  • Extract the this compound using a suitable solvent. This may involve liquid-liquid extraction or solid-phase extraction.
  • Dilute the extract to a concentration that falls within the range of your calibration curve.
  • Filter the final sample through a 0.45 µm filter before injection.

6. Analysis:

  • Inject the standards and samples onto the HPLC system.
  • Integrate the peak corresponding to this compound.
  • Quantify the amount of this compound in your sample using the calibration curve.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for this compound Stability start Stability Issue Identified (e.g., Potency Loss, Color Change) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_formulation Analyze Formulation Components (pH, Excipients, Solvent) start->check_formulation perform_analysis Perform Chemical Analysis (HPLC/GC-MS for Degradants) check_storage->perform_analysis check_formulation->perform_analysis identify_cause Identify Primary Degradation Pathway perform_analysis->identify_cause implement_solution Implement Corrective Action identify_cause->implement_solution e.g., Add Antioxidant, Adjust pH, Change Packaging cluster_workflow Experimental Workflow for Stability Study prep Prepare Formulation and Control Samples stress Expose Samples to Stress Conditions (Heat, Light, pH, Oxidizing Agent) prep->stress sample Collect Samples at Defined Time Points stress->sample analyze Analyze by Stability-Indicating Method (e.g., HPLC) sample->analyze quantify Quantify this compound and Degradation Products analyze->quantify report Report Degradation Rate and Pathway quantify->report cluster_pathway Simplified this compound Oxidation Pathway This compound This compound (Alcohol) nootkatone Nootkatone (Ketone) This compound->nootkatone Oxidation oxidizing_agent Oxidizing Agent (O2, Light, Heat, Metal Ions) oxidizing_agent->nootkatone further_degradation Further Degradation Products nootkatone->further_degradation Further Oxidation cluster_signaling Related Signaling Pathways (Nootkatone) cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response nootkatone_nrf2 Nootkatone* nrf2 Nrf2 Activation nootkatone_nrf2->nrf2 ho1 HO-1 Expression nrf2->ho1 antioxidant Antioxidant & Cytoprotective Effects ho1->antioxidant nootkatone_nfkb Nootkatone* nfkb NF-κB Inhibition nootkatone_nfkb->nfkb inflammation Reduced Inflammatory Cytokines (IL-1β, IL-6, TNF-α) nfkb->inflammation anti_inflammatory Anti-inflammatory Effects inflammation->anti_inflammatory note *Note: These pathways have been associated with Nootkatone, the oxidized form of this compound.

References

addressing substrate toxicity in microbial production of Nootkatol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of nootkatol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary microbial chassis used for this compound production, and what is the typical biosynthetic pathway?

A1: The most common microbial chassis for this compound production is the yeast Saccharomyces cerevisiae. The biosynthetic pathway is typically a multi-step process. It begins with the endogenous mevalonate (MVA) pathway in yeast, which produces the precursor farnesyl pyrophosphate (FPP). A heterologously expressed valencene synthase then converts FPP to (+)-valencene. Subsequently, a cytochrome P450 monooxygenase and a cytochrome P450 reductase catalyze the oxidation of (+)-valencene to β-nootkatol. Finally, an alcohol dehydrogenase can further oxidize β-nootkatol to the desired product, (+)-nootkatone, which is a closely related and often co-produced ketone form of this compound.

Q2: My this compound/valencene production is low, and cell growth is inhibited. What could be the cause?

A2: A common cause for low yields and growth inhibition in microbial this compound production is the inherent toxicity of the substrate, (+)-valencene, and the product, this compound/nootkatone, to the yeast cells. Research has shown that this compound and nootkatone can be toxic to Saccharomyces cerevisiae at concentrations exceeding 100 mg/L, which can significantly hamper the bioconversion process at an industrial scale.

Q3: What are the primary strategies to overcome substrate and product toxicity?

A3: The main strategies to mitigate toxicity include:

  • Metabolic Engineering: Modifying the host's metabolic pathways to enhance its tolerance to toxic compounds. This can involve overexpressing genes related to stress response or efflux pumps.

  • In Situ Product Recovery (ISPR): This technique involves the continuous removal of the product from the fermentation broth as it is being produced, thereby keeping its concentration below toxic levels. A common method is two-phase extractive fermentation.

  • Compartmentalization: Engineering the yeast cells to confine the toxic intermediates and products to specific organelles, such as the peroxisome or mitochondria, to protect the rest of the cell.

Troubleshooting Guide

Problem 1: Significant decrease in cell viability during fermentation.

Possible Cause Troubleshooting Step
Accumulation of toxic valencene or this compound.Implement an in situ product recovery (ISPR) strategy, such as a two-phase extractive fermentation with an organic solvent overlay (e.g., n-dodecane).
Sub-optimal fermentation conditions.Optimize fermentation parameters such as temperature, pH, and aeration. For S. cerevisiae, a temperature of 30°C and a pH of 5.0-6.0 are generally optimal for growth.
Contamination of the culture.Perform microscopy and plating on selective media to check for bacterial or wild yeast contamination.

Problem 2: Low final product titer despite good initial cell growth.

Possible Cause Troubleshooting Step
Product degradation or feedback inhibition of enzymes.Utilize ISPR to continuously remove the product. Consider using engineered enzyme variants with higher tolerance to product inhibition.
Insufficient precursor supply (FPP).Overexpress key enzymes in the mevalonate (MVA) pathway, such as tHMG1 and ERG20, to increase the metabolic flux towards FPP.
Low activity of the valencene synthase or P450 enzymes.Optimize the expression levels of these enzymes by using strong constitutive promoters. Ensure adequate cofactor (NADPH) availability for the P450 system.

Quantitative Data on Toxicity Mitigation

The following table summarizes the impact of in situ product recovery (ISPR) on the production of valuable compounds, illustrating the potential benefits for this compound production.

Product Microorganism Toxicity Mitigation Strategy Titer/Yield without ISPR Titer/Yield with ISPR Improvement
p-CresolEscherichia coliAdsorption on activated carbon1 ± 0.1 mM1.51 mM51% increase in yield[1][2]
TaxadieneSaccharomyces cerevisiaeDodecane overlay-76 ± 19 mg/L1.4-fold improvement in recovery

Experimental Protocols

Key Experiment: Two-Phase Extractive Fermentation

Objective: To mitigate the toxicity of valencene and this compound by continuously extracting them from the aqueous fermentation broth into an organic solvent phase.

Methodology:

  • Strain Cultivation: Inoculate a pre-culture of the engineered Saccharomyces cerevisiae strain into the fermentation medium.

  • Bioreactor Setup: Conduct the fermentation in a bioreactor with controlled temperature, pH, and aeration.

  • Addition of Organic Solvent: After an initial period of cell growth (e.g., 24 hours), add a sterile, biocompatible organic solvent, such as n-dodecane, to the bioreactor to form a second phase. A typical ratio is 10-20% (v/v) of the total culture volume.

  • Fermentation: Continue the fermentation under the established conditions. The hydrophobic products (valencene and this compound) will partition into the organic phase, reducing their concentration in the aqueous phase and thus their toxicity to the yeast cells.

  • Sampling and Analysis: Periodically take samples from both the aqueous and organic phases. Analyze the cell density (OD600) of the aqueous phase. Extract the products from both phases and quantify them using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

This compound Biosynthetic Pathway in Engineered S. cerevisiae

Nootkatol_Biosynthesis cluster_MVA Endogenous Mevalonate (MVA) Pathway cluster_this compound Heterologous Pathway AcetylCoA Acetyl-CoA FPP Farnesyl Pyrophosphate (FPP) AcetylCoA->FPP Multiple enzymatic steps Valencene (+)-Valencene FPP->Valencene Valencene Synthase This compound β-Nootkatol Valencene->this compound P450 Monooxygenase + P450 Reductase Nootkatone (+)-Nootkatone This compound->Nootkatone Alcohol Dehydrogenase

Caption: Biosynthesis of this compound from acetyl-CoA in engineered yeast.

Experimental Workflow for Two-Phase Extractive Fermentation

TwoPhase_Fermentation_Workflow Inoculation Inoculate Engineered Yeast Culture GrowthPhase Initial Growth Phase (Aqueous Only) Inoculation->GrowthPhase SolventAddition Add Organic Solvent (e.g., n-dodecane) GrowthPhase->SolventAddition TwoPhaseFermentation Two-Phase Extractive Fermentation SolventAddition->TwoPhaseFermentation Sampling Periodic Sampling TwoPhaseFermentation->Sampling Analysis Analyze Aqueous and Organic Phases Sampling->Analysis

Caption: Workflow for mitigating substrate toxicity using two-phase fermentation.

Logical Relationship of Troubleshooting Low this compound Titer

Troubleshooting_Low_Titer LowTiter Low this compound Titer CheckViability Check Cell Viability LowTiter->CheckViability CheckPrecursor Check Precursor (Valencene) Levels LowTiter->CheckPrecursor CheckEnzymeActivity Check Enzyme Expression/Activity LowTiter->CheckEnzymeActivity LowViability Low Viability CheckViability->LowViability If low GoodViability Good Viability CheckViability->GoodViability If good LowPrecursor Low Valencene CheckPrecursor->LowPrecursor If low HighPrecursor High Valencene CheckPrecursor->HighPrecursor If high LowEnzyme Low P450/ADH Activity CheckEnzymeActivity->LowEnzyme If low GoodEnzyme Good Enzyme Activity CheckEnzymeActivity->GoodEnzyme If good ImplementISPR Implement ISPR LowViability->ImplementISPR OptimizeFermentation Optimize Fermentation Conditions LowViability->OptimizeFermentation EnhanceMVA Enhance MVA Pathway LowPrecursor->EnhanceMVA OptimizeExpression Optimize Enzyme Expression LowEnzyme->OptimizeExpression

Caption: Troubleshooting logic for addressing low this compound production.

References

Technical Support Center: Analytical Method Validation for Nootkatol in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Nootkatol, particularly in complex matrices such as food, beverages, and biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

The most prevalent analytical techniques for quantifying this compound are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. High-performance liquid chromatography (HPLC) with UV detection is also utilized, though it may be less suitable for complex matrices due to potential interferences. For volatile analyses, GC coupled with a flame ionization detector (GC-FID) or MS (GC-MS) is a common choice. For non-volatile or thermally labile samples, LC-MS/MS is often the preferred method.

Q2: How can matrix effects be minimized when analyzing this compound in complex samples like fruit juice?

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting substances from the sample matrix, are a significant challenge. To mitigate these effects, several strategies can be employed:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help clean up the sample by removing interfering compounds before analysis.

  • Use of an Internal Standard: An isotopically labeled internal standard (e.g., this compound-d3) is ideal as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction. If an isotopically labeled standard is unavailable, a compound with similar chemical properties and retention time can be used.

  • Matrix-Matched Calibrations: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on the analyte signal.

Q3: What are typical validation parameters to assess for an analytical method for this compound?

A comprehensive analytical method validation for this compound should include the assessment of the following parameters:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides a linear response.

  • Accuracy (Trueness): The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in the sample matrix under specific storage and processing conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical method validation for this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery * Inefficient extraction from the sample matrix.* Analyte degradation during sample processing.* Suboptimal pH for extraction.* Inappropriate choice of extraction solvent or SPE sorbent.* Optimize the extraction method (e.g., increase extraction time, use a more efficient solvent system).* Investigate analyte stability and consider performing extraction at a lower temperature.* Adjust the pH of the sample to ensure this compound is in a neutral form for better extraction.* Screen different SPE sorbents (e.g., C18, polymeric) and elution solvents.
Poor Peak Shape (Tailing or Fronting) * Active sites on the analytical column.* Column overload.* Incompatibility between the injection solvent and the mobile phase.* Presence of interfering compounds.* Use a column with end-capping or a different stationary phase.* Reduce the injection volume or dilute the sample.* Ensure the injection solvent is similar in composition and strength to the initial mobile phase.* Improve sample clean-up to remove interfering substances.
High Signal Variability (Poor Precision) * Inconsistent sample preparation.* Instrument instability (e.g., fluctuating detector response).* Non-homogeneity of the sample.* Standardize the sample preparation procedure and ensure consistent execution.* Perform instrument maintenance and check for leaks or other issues.* Ensure the sample is thoroughly homogenized before taking an aliquot for analysis.
Non-linear Calibration Curve * Detector saturation at high concentrations.* Inaccurate preparation of calibration standards.* Adsorption of the analyte to vials or tubing at low concentrations.* Extend the calibration range or use a quadratic fit if appropriate.* Carefully re-prepare the calibration standards and verify their concentrations.* Use silanized glassware and consider adding a small amount of an organic modifier to the standards.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for this compound in Fruit Juice

This protocol is a general guideline and may require optimization for specific juice matrices.

  • Sample Pre-treatment: Centrifuge the fruit juice sample at 4000 rpm for 15 minutes to remove pulp and suspended solids.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 10 mL of the clarified juice sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Analyte Elution: Elute the this compound from the cartridge with 5 mL of a suitable organic solvent, such as ethyl acetate or a methanol/acetonitrile mixture.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC analysis or a suitable solvent for GC analysis.

Analytical Method: LC-MS/MS for this compound
  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B), both containing a small amount of an additive like 0.1% formic acid to improve peak shape and ionization efficiency.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is generally suitable for this compound.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation. The precursor ion would be [M+H]+.

Method Validation Parameters: A Comparative Summary

The following table summarizes typical validation parameters for the analysis of this compound in various matrices. These values are illustrative and may vary depending on the specific method and laboratory.

Parameter GC-MS in Citrus Essential Oil LC-MS/MS in Grapefruit Juice HPLC-UV in a Pharmaceutical Formulation
Linearity (r²) > 0.995> 0.998> 0.99
Range 0.1 - 10 µg/mL1 - 100 ng/mL1 - 50 µg/mL
LOD 0.05 µg/mL0.5 ng/mL0.5 µg/mL
LOQ 0.1 µg/mL1 ng/mL1 µg/mL
Accuracy (Recovery) 95 - 105%92 - 108%98 - 102%
Precision (RSD) < 5%< 10%< 2%

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Select_Method Select Analytical Technique (e.g., LC-MS/MS) Optimize_Parameters Optimize Method Parameters Select_Method->Optimize_Parameters Specificity Specificity/ Selectivity Optimize_Parameters->Specificity Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Prep Sample Preparation Robustness->Sample_Prep Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Data_Analysis Data Analysis & Reporting Data_Acquisition->Data_Analysis

Caption: Workflow for analytical method validation of this compound.

Troubleshooting_Low_Recovery Start Low Analyte Recovery? Check_Extraction Is Extraction Efficient? Start->Check_Extraction Check_Stability Is Analyte Stable? Check_Extraction->Check_Stability Yes Optimize_Extraction Optimize Extraction Method Check_Extraction->Optimize_Extraction No Check_pH Is pH Optimal? Check_Stability->Check_pH Yes Modify_Conditions Modify Sample Processing Conditions Check_Stability->Modify_Conditions No Adjust_pH Adjust Sample pH Check_pH->Adjust_pH No Re-evaluate Re-evaluate Recovery Check_pH->Re-evaluate Yes Optimize_Extraction->Re-evaluate Modify_Conditions->Re-evaluate Adjust_pH->Re-evaluate

Caption: Decision tree for troubleshooting low analyte recovery.

Validation_Parameter_Relationship Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Accuracy LOQ LOQ Precision->LOQ Precision->Robustness Linearity Linearity Linearity->Accuracy Linearity->Precision Selectivity Selectivity Selectivity->Accuracy Selectivity->Precision

Caption: Interrelationship of analytical method validation parameters.

Validation & Comparative

Nootkatol vs. Nootkatone: a comparative analysis of their bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nootkatol, a sesquiterpene alcohol, and its corresponding ketone, Nootkatone, are naturally occurring compounds found in sources such as grapefruit and the Alaskan yellow cedar. While structurally similar, emerging research indicates they possess distinct and, in some cases, overlapping biological activities. This guide provides a comparative analysis of their known bioactivities, supported by available experimental data and detailed methodologies, to aid in the evaluation of their therapeutic and commercial potential.

Summary of Bioactivities

Bioactivity CategoryThis compoundNootkatone
Anti-inflammatory Not extensively studiedInhibits NF-κB, PKCζ, and p38 MAPK signaling pathways.[1] Reduces production of pro-inflammatory cytokines.
Antifungal Data not availableExhibits activity against various Candida and other fungal species.
Metabolic Regulation Data not availableActivates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][3][4]
Ion Channel Modulation Inhibits ORAI1 and TRPV1 ion channels, suggesting potential in preventing UV-induced photoaging.Data not available
Insect Repellent Mentioned as a potential repellentEffective repellent against mosquitoes and other insects.

Quantitative Analysis of Bioactivities

The following tables summarize the available quantitative data for the bioactivities of this compound and Nootkatone. A direct comparison is limited due to the lack of studies testing both compounds in the same experimental setup.

Table 1: this compound - Ion Channel Inhibition

Target Ion ChannelAssayConcentration% InhibitionReference
ORAI1Whole-cell patch-clamp100 µM51.6% ± 0.98%
TRPV1Whole-cell patch-clamp90 µM94% ± 2%[5]

Table 2: Nootkatone - Antifungal Activity

Fungal SpeciesAssayMIC (Minimum Inhibitory Concentration)Reference
Pichia kudriavzevii (Candida krusei)Broth Microdilution512 µg/mL[6]
Candida tropicalisBroth Microdilution512 µg/mL[6]

Signaling Pathways and Mechanisms of Action

Nootkatone: Regulation of Metabolic and Inflammatory Pathways

Nootkatone has been shown to modulate key signaling pathways involved in metabolism and inflammation. One of the primary mechanisms is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy.[2][3][4] Nootkatone administration has been demonstrated to increase the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), in both cell culture and animal models.[3] This activation is mediated by both LKB1 and Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[7]

Nootkatone_AMPK_Pathway Nootkatone Nootkatone LKB1 LKB1 Nootkatone->LKB1 CaMKK CaMKK Nootkatone->CaMKK AMPK AMPK LKB1->AMPK Activates CaMKK->AMPK Activates ACC ACC AMPK->ACC Phosphorylates (Inactivates) Energy_Metabolism Enhanced Energy Metabolism ACC->Energy_Metabolism Regulates Fatty Acid Synthesis Nootkatone_NFkB_Pathway Nootkatone Nootkatone PKCzeta PKCζ Nootkatone->PKCzeta p38_MAPK p38 MAPK Nootkatone->p38_MAPK IkBa IκBα PKCzeta->IkBa Inhibits Degradation p38_MAPK->IkBa Inhibits Degradation NFkB NF-κB IkBa->NFkB Sequesters (Inhibits) Inflammation Inflammatory Response NFkB->Inflammation Promotes Patch_Clamp_Workflow cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Cell_Culture Culture cells expressing ORAI1 or TRPV1 Harvesting Harvest and plate cells on coverslips Cell_Culture->Harvesting Patching Form a gigaseal with a glass micropipette Harvesting->Patching Whole_Cell Rupture the cell membrane to achieve whole-cell configuration Patching->Whole_Cell Recording Record baseline ion channel currents Whole_Cell->Recording Application Apply this compound at varying concentrations Recording->Application Post_Application Record currents in the presence of this compound Application->Post_Application Measurement Measure current amplitude before and after application Post_Application->Measurement Calculation Calculate the percentage of current inhibition Measurement->Calculation

References

Validating Nootkatone's Mechanism of Action on Calcium and Potassium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the mechanism of action of Nootkatone, a natural sesquiterpenoid, on ion channels involved in calcium signaling. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of Nootkatone's effects compared to established ion channel modulators. The information is supported by experimental data, detailed protocols for validation, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

Recent studies have highlighted the potential of Nootkatone as a modulator of ion channels critical for immune cell function, particularly those involved in calcium signaling. This guide focuses on the validation of Nootkatone's inhibitory effects on Calcium Release-Activated Calcium (CRAC) channels, as well as the voltage-gated potassium channel Kv1.3 and the calcium-activated potassium channel KCa3.1.[1] By comparing its potency with that of well-established drugs, we aim to provide a clear perspective on Nootkatone's potential as a novel therapeutic agent for inflammatory disorders.

Comparative Analysis of Ion Channel Inhibition

Nootkatone has been shown to inhibit CRAC, Kv1.3, and KCa3.1 channels with varying potencies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Nootkatone and compares them with those of other known ion channel modulators. This quantitative data allows for a direct comparison of the compounds' potencies.

CompoundTarget Ion ChannelIC50 Value (µM)Cell Type
Nootkatone CRAC (ORAI1)12.64HEK293T
Kv1.310.80HEK293T
KCa3.1>100 (mild inhibition at 100 µM)HEK293T
Verapamil L-type Ca²⁺ Channel~10Human T-cells
Kv1.38Human T-cells
KCa3.128Human T-cells
CRAC (ORAI1)ResistantHuman T-cells
Diltiazem L-type Ca²⁺ Channel20 - 51Human mesenteric arterial myocytes
Nifedipine L-type Ca²⁺ Channel0.3Guinea pig ventricular myocytes
KCa3.1Known to inhibit, specific IC50 not readily available
Gabapentin High-threshold Ca²⁺ channels (N-, L-, and P/Q-type)0.167Rat dorsal root ganglion neurons
Ziconotide N-type Ca²⁺ ChannelPotent and selective blockerNeuronal cells

Signaling Pathways and Experimental Validation

To understand the context of Nootkatone's action, it is crucial to visualize the signaling pathway in which the target ion channels operate. The following diagram illustrates a simplified T-lymphocyte activation pathway, where CRAC, Kv1.3, and KCa3.1 play pivotal roles in modulating intracellular calcium levels.

T_Cell_Signaling T-Cell Activation and Calcium Signaling Pathway TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R Ca_ER Ca²⁺ Store Depletion ER->Ca_ER STIM1 STIM1 Activation Ca_ER->STIM1 ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 activates Ca_influx Ca²⁺ Influx ORAI1->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin Membrane_depolarization Membrane Depolarization Ca_influx->Membrane_depolarization KCa3_1 KCa3.1 Ca_influx->KCa3_1 activates NFAT NFAT Dephosphorylation Calcineurin->NFAT Gene_expression Gene Expression (e.g., Cytokines) NFAT->Gene_expression translocates to nucleus Kv1_3 Kv1.3 Membrane_depolarization->Kv1_3 activates K_efflux K⁺ Efflux Kv1_3->K_efflux KCa3_1->K_efflux Membrane_hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_hyperpolarization maintains Membrane_hyperpolarization->Ca_influx promotes sustained Experimental_Workflow Experimental Workflow for Ion Channel Modulator Validation cluster_screening Initial Screening cluster_validation Electrophysiological Validation cluster_selectivity Selectivity Profiling cluster_functional Functional Assays Screening_Assay High-Throughput Screening (e.g., FLIPR, Calcium Imaging) Hit_Identification Hit Identification Screening_Assay->Hit_Identification Patch_Clamp Whole-Cell Patch-Clamp Hit_Identification->Patch_Clamp Dose_Response Dose-Response Curve Generation Patch_Clamp->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Panel_Screening Screening against a Panel of different Ion Channels IC50->Panel_Screening Selectivity_Analysis Selectivity Analysis Panel_Screening->Selectivity_Analysis Cell_Proliferation T-Cell Proliferation Assay Selectivity_Analysis->Cell_Proliferation Cytokine_Release Cytokine Release Assay

References

A Comparative Analysis of Nootkatol's Antioxidant Capacity Against Other Terpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the antioxidant capacity of Nootkatol and other common terpenes, supported by experimental data from peer-reviewed literature. The objective is to offer a clear, data-driven comparison to inform research and development in antioxidant therapies. Terpenes, a large and diverse class of organic compounds produced by a variety of plants, have garnered significant attention for their potential therapeutic properties, including their ability to combat oxidative stress.[1][2] Oxidative stress, an imbalance between free radicals and antioxidants in the body, is implicated in the pathogenesis of numerous diseases, making the study of antioxidant compounds like terpenes a critical area of research.

Comparative Antioxidant Activity of Terpenes

The antioxidant capacity of terpenes is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

The table below summarizes the available IC50 values for several common terpenes from DPPH and ABTS assays, providing a baseline for comparison. It is important to note that variations in experimental conditions can affect IC50 values, and thus, these should be considered as comparative indicators of potency.

TerpeneDPPH Assay IC50ABTS Assay IC50Notes
This compound Data not availableData not availableThe related compound, Nootkatone, exhibits free-radical-scavenging activity.[1]
Valencene Data not availableData not availablePossesses antioxidant properties.[2]
Limonene ~2.7 mg/mL~1.4 mg/mLExhibits moderate antioxidant activity.
α-Pinene > 5 mg/mL> 5 mg/mLGenerally shows weak antioxidant activity.
Linalool ~1.5 mg/mL~0.8 mg/mLDemonstrates notable antioxidant capacity.
Carvacrol ~0.03 mg/mL~0.02 mg/mLA potent antioxidant.
Thymol ~0.04 mg/mL~0.03 mg/mLExhibits strong antioxidant activity, comparable to Carvacrol.
β-Eudesmol Data not availableData not availableRecognized for various therapeutic potentials, including antioxidant effects.

Disclaimer: The IC50 values are compiled from various sources and should be used for comparative purposes only. Absolute values can vary based on the specific experimental setup.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the DPPH and ABTS assays are provided below. These protocols are based on standard procedures reported in scientific literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compounds (terpenes)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of test samples: Dissolve the terpene samples in methanol to prepare a stock solution. A series of dilutions are then prepared from the stock solution.

  • Reaction mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well. A blank containing only methanol and a control containing methanol and the DPPH solution are also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or ethanol

  • Phosphate-buffered saline (PBS)

  • Test compounds (terpenes)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS radical cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ solution: Before use, the ABTS•+ solution is diluted with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Dissolve the terpene samples in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.

  • Reaction mixture: A specific volume of each sample dilution is added to the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined graphically as in the DPPH assay.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Nrf2_Activation_by_Terpenes cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Terpenes Terpenes (e.g., this compound) Terpenes->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Antioxidant_Genes->ROS Neutralization

Caption: Nrf2 signaling pathway activation by terpenes.

Antioxidant_Assay_Workflow A Sample Preparation (Terpene Solutions) C Reaction Incubation (Sample + Reagent) A->C B Reagent Preparation (DPPH or ABTS•+) B->C D Spectrophotometric Measurement (Absorbance Reading) C->D E Data Analysis (% Inhibition & IC50 Calculation) D->E

Caption: General workflow for in vitro antioxidant assays.

Conclusion

This guide provides a comparative overview of the antioxidant capacity of this compound and other terpenes, highlighting the potent activity of compounds like carvacrol and thymol. While direct quantitative data for this compound remains to be fully elucidated in comparative assays, its structural similarity to other antioxidative sesquiterpenes and the demonstrated activity of Nootkatone suggest a promising potential. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further investigate the antioxidant properties of these natural compounds. Future studies involving direct, standardized comparisons of this compound with other terpenes are warranted to definitively establish its position within this important class of bioactive molecules.

References

A Comparative Analysis of the Therapeutic Potential of Nootkatol and Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic potential of Nootkatol, a naturally occurring sesquiterpene, and Verapamil, a well-established synthetic drug. The comparison focuses on their mechanisms of action related to calcium channel modulation, supported by available experimental data and detailed methodologies.

Introduction

Verapamil is a phenylalkylamine derivative, widely recognized as a Class IV antiarrhythmic agent and a potent L-type calcium channel blocker.[1] It is a cornerstone in the management of cardiovascular conditions such as hypertension, angina pectoris, and supraventricular arrhythmias.[1] this compound, a sesquiterpene alcohol, has more recently been identified as a compound with calcium-antagonistic properties. While research into its full therapeutic scope is ongoing, initial studies have demonstrated its ability to inhibit specific ion channels involved in calcium signaling. This guide aims to juxtapose the current understanding of this compound with the extensive knowledge of Verapamil to assess its potential as a therapeutic agent.

Mechanism of Action: A Tale of Two Calcium Modulators

The primary therapeutic efficacy of both this compound and Verapamil stems from their ability to modulate intracellular calcium concentrations, albeit through different primary targets identified to date.

Verapamil: The principal mechanism of Verapamil involves the blockade of voltage-gated L-type calcium channels (Ca_v1.2) predominantly found in cardiac and vascular smooth muscle cells. By inhibiting the influx of extracellular calcium into these cells, Verapamil exerts its therapeutic effects:

  • In Vascular Smooth Muscle: Reduced intracellular calcium leads to relaxation of the smooth muscle, resulting in vasodilation and a subsequent decrease in peripheral resistance and blood pressure.

  • In Cardiac Muscle: Inhibition of calcium influx in myocardial cells leads to a decrease in cardiac contractility (negative inotropy).

  • In Cardiac Conduction Tissue: Verapamil slows the heart rate (negative chronotropy) and atrioventricular (AV) conduction (negative dromotropy) by blocking calcium channels in the sinoatrial (SA) and AV nodes.

This compound: Current research indicates that this compound's calcium-antagonistic effects are mediated through the inhibition of ORAI1 and Transient Receptor Potential Vanilloid 1 (TRPV1) ion channels.

  • ORAI1 Channels: These are highly selective calcium release-activated calcium (CRAC) channels that play a crucial role in store-operated calcium entry (SOCE). Inhibition of ORAI1 by this compound can significantly reduce calcium influx following the depletion of intracellular calcium stores.

  • TRPV1 Channels: These are non-selective cation channels that can be activated by a variety of stimuli, including heat, protons, and certain lipids. They are permeable to calcium, and their inhibition by this compound can prevent the rise in intracellular calcium triggered by their activation.

The following diagram illustrates the distinct signaling pathways targeted by Verapamil and this compound.

G cluster_verapamil Verapamil Signaling Pathway cluster_this compound This compound Signaling Pathway Verapamil Verapamil L_type L-type Ca²⁺ Channel (Cav1.2) Verapamil->L_type Blocks Ca_influx_V ↓ Ca²⁺ Influx L_type->Ca_influx_V Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Ca_influx_V->Vascular_Smooth_Muscle Cardiac_Muscle Cardiac Muscle Cell Ca_influx_V->Cardiac_Muscle Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Decreased_Contractility ↓ Contractility Cardiac_Muscle->Decreased_Contractility This compound This compound ORAI1 ORAI1 Channel This compound->ORAI1 Inhibits TRPV1 TRPV1 Channel This compound->TRPV1 Inhibits Ca_influx_N_ORAI ↓ Ca²⁺ Influx (SOCE) ORAI1->Ca_influx_N_ORAI Ca_influx_N_TRPV1 ↓ Ca²⁺ Influx TRPV1->Ca_influx_N_TRPV1 Generic_Cell Target Cell Ca_influx_N_ORAI->Generic_Cell Ca_influx_N_TRPV1->Generic_Cell Reduced_Ca_Signaling Reduced Intracellular Ca²⁺ Signaling Generic_Cell->Reduced_Ca_Signaling

Caption: Signaling pathways of Verapamil and this compound.

Comparative Experimental Data

The following tables summarize the available quantitative data for this compound and Verapamil, focusing on their inhibitory effects on ion channels.

Compound Target Ion Channel Cell Type Inhibitory Concentration (IC₅₀) Reference
This compound ORAI1HEK293 cellsNot explicitly stated, but 90 µM reduced current by 97% ± 1%[2]
TRPV1HEK293 cellsNot explicitly stated, but 90 µM reduced current by 94% ± 2%[2]
Verapamil L-type Ca²⁺ channelsHuman T cells~10 µM[3]
T-type Ca²⁺ channelsHuman T cells~20 µM[3]
K_Ca3.1 channelsHuman T cells28 µM[3]
K_v1.3 channelsHuman T cells8 µM[3]
HERG K⁺ channelsHEK 293 cells143.0 nmol/L[4]
Compound Functional Effect Model System Observed Effect Reference
This compound Inhibition of intracellular calcium signalingHuman primary melanocytes51.6% ± 0.98% inhibition at 100 µM in response to ORAI1 activation[2]
Verapamil VasorelaxationIsolated rat aorta99% relaxation at 10⁻⁵ M

Detailed Experimental Protocols

Whole-Cell Patch Clamp for Ion Channel Inhibition (this compound)

This protocol is adapted from the methodology used to assess the inhibitory effects of this compound on ORAI1 and TRPV1 channels.

Objective: To measure the effect of this compound on ion channel currents in a whole-cell patch-clamp configuration.

Materials:

  • HEK293 cells stably expressing the ion channel of interest (ORAI1 or TRPV1).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Micromanipulator.

  • Perfusion system.

  • External solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 BAPTA (pH adjusted to 7.2 with CsOH).

  • This compound stock solution (dissolved in DMSO).

Procedure:

  • Culture HEK293 cells expressing the target ion channel on glass coverslips.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV for TRPV1, -120 mV for ORAI1).

  • Apply voltage ramps or steps to elicit ion channel currents.

  • Once a stable baseline current is established, perfuse the cell with the external solution containing various concentrations of this compound.

  • Record the changes in current amplitude in the presence of this compound.

  • Analyze the data to determine the percentage of inhibition and, if possible, calculate the IC₅₀ value.

The following diagram outlines the workflow for the whole-cell patch-clamp experiment.

G cluster_workflow Whole-Cell Patch Clamp Workflow start Start cell_prep Cell Preparation (HEK293 cells on coverslip) start->cell_prep pipette_prep Pipette Fabrication (2-4 MΩ resistance) start->pipette_prep seal_formation Giga-seal Formation cell_prep->seal_formation pipette_prep->seal_formation whole_cell Establish Whole-Cell Configuration seal_formation->whole_cell baseline_rec Record Baseline Channel Current whole_cell->baseline_rec drug_app Apply this compound (via perfusion) baseline_rec->drug_app drug_rec Record Current in Presence of this compound drug_app->drug_rec analysis Data Analysis (% Inhibition, IC₅₀) drug_rec->analysis end_node End analysis->end_node

Caption: Experimental workflow for whole-cell patch clamp.
Vasorelaxation Assay in Isolated Rat Aorta (Verapamil)

This protocol is a standard method for assessing the vasorelaxant effects of compounds like Verapamil.

Objective: To determine the vasorelaxant activity of a test compound on pre-contracted isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g).

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose.

  • Phenylephrine (PE) or KCl for inducing contraction.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

  • Verapamil stock solution.

Procedure:

  • Euthanize a rat and excise the thoracic aorta.

  • Clean the aorta of adhering connective tissue and cut it into rings of 3-4 mm in width.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once the contraction has reached a stable plateau, add cumulative concentrations of Verapamil to the organ bath.

  • Record the relaxation response at each concentration.

  • Express the relaxation as a percentage of the pre-contraction induced by PE or KCl.

  • Calculate the EC₅₀ value for vasorelaxation.

Discussion and Future Directions

The available data clearly establishes Verapamil as a potent blocker of L-type calcium channels with well-defined therapeutic applications in cardiovascular medicine. This compound, on the other hand, demonstrates a distinct mechanism of calcium antagonism through the inhibition of ORAI1 and TRPV1 channels.

While the current research on this compound is primarily focused on its potential in dermatology (photoaging), its ability to modulate calcium signaling warrants further investigation into its cardiovascular effects. The inhibition of calcium influx is a fundamental mechanism for inducing vasorelaxation and modulating cardiac function. Therefore, it is plausible that this compound could exhibit vasorelaxant and cardioprotective properties.

Future studies should aim to:

  • Evaluate the effect of this compound on vascular smooth muscle contraction using the vasorelaxation assay described above.

  • Investigate the impact of this compound on cardiac muscle contractility and electrophysiology.

  • Determine if this compound has any activity on L-type calcium channels, which would allow for a more direct comparison with Verapamil.

  • Conduct in vivo studies to assess the effects of this compound on blood pressure and other cardiovascular parameters in animal models.

References

Nootkatol: A Cost-Effectiveness Showdown Between Synthesis and Natural Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the sourcing of key compounds is a critical decision point, balancing cost, purity, and scalability. Nootkatol, a sesquiterpenoid with significant potential in various applications, presents a classic case of this challenge. This guide provides an in-depth comparison of the cost-effectiveness of producing this compound through chemical synthesis versus extracting it from natural sources.

This compound can be obtained through three primary routes: chemical synthesis from (+)-valencene, microbial fermentation (a form of biosynthesis), and direct extraction from botanical sources. Each method presents a unique profile of costs, yields, purity, and environmental impact.

At a Glance: Comparing Production Routes

MetricChemical SynthesisMicrobial FermentationNatural Extraction
Primary Feedstock (+)-ValenceneSugars (e.g., glucose)Plant biomass (e.g., Alpinia oxyphylla, Alaska yellow cedar)
Estimated Production Cost Moderate to HighPotentially Low to ModerateHigh
Typical Yield HighVariable (strain dependent)Low
Purity HighHighVariable (co-extraction of related compounds)
Scalability HighHighLimited by biomass availability
Environmental Impact Use of organic solvents and reagentsGenerally lower, utilizes renewable feedstocksCan be resource-intensive (land, water, energy)

Deep Dive into Production Methods

Chemical Synthesis: Precision and Scalability

Chemical synthesis of this compound typically involves the allylic oxidation of (+)-valencene, a more abundant and less expensive sesquiterpene. This method offers high yields and purity, with the primary cost drivers being the price of valencene and the reagents used in the oxidation process.

A common laboratory-scale synthesis involves the use of oxidizing agents like tert-butyl peracetate. The process generally follows these steps:

  • Reaction Setup : (+)-Valencene is dissolved in an appropriate organic solvent.

  • Oxidation : An oxidizing agent is added to the solution, often in the presence of a catalyst, to introduce a hydroxyl group at the allylic position of valencene, forming this compound. Nootkatone is often a co-product.

  • Quenching and Extraction : The reaction is stopped, and the product is extracted from the reaction mixture using a suitable solvent.

  • Purification : The extracted mixture is purified, typically using column chromatography, to isolate this compound from unreacted valencene, Nootkatone, and other byproducts.

A detailed protocol for a related synthesis of Nootkatone from Valencene, where this compound is an intermediate, can be found in various scientific literature.

dot

Caption: Workflow for the chemical synthesis of this compound.

Microbial Fermentation: The "Green" and Cost-Effective Alternative

Microbial fermentation is emerging as a highly promising method for producing this compound. This biotechnological approach utilizes genetically engineered microorganisms (like yeast or bacteria) to convert simple sugars into this compound. The primary advantages are the use of renewable feedstocks and potentially lower production costs at scale. Techno-economic analyses of similar microbial sesquiterpene production processes suggest that the minimum selling price could be competitive with established methods, provided that high fermentation productivity is achieved.[1][2]

  • Strain Development : A microbial strain (e.g., Saccharomyces cerevisiae) is genetically engineered to express the necessary enzymes for the this compound biosynthesis pathway.

  • Fermentation : The engineered strain is cultured in a bioreactor with a sugar-based medium.

  • In-situ Recovery : Often, a solvent overlay is used in the fermenter to capture the produced this compound, which is secreted by the cells.[3]

  • Downstream Processing : The this compound is separated from the fermentation broth and the solvent.

  • Purification : Further purification steps may be required to achieve the desired purity.

dot

Caption: Workflow for the microbial production of this compound.

Natural Extraction: The Traditional but Costly Route

This compound can be extracted directly from certain plants, most notably Alpinia oxyphylla (Sharp-leaf galangal) and the heartwood of the Alaska yellow cedar (Callitropsis nootkatensis). While this method yields a "natural" product, it is often hampered by low concentrations of this compound in the plant material, leading to high extraction costs and limited scalability. The cost of natural extraction is influenced by factors such as plant material cost, labor, and the type of extraction technology used (e.g., solvent extraction, supercritical CO2 extraction).[4][5]

Supercritical CO2 extraction is a "green" extraction technique that offers high selectivity.[6] A pilot-plant scale extraction process would generally involve the following steps:

  • Feed Preparation : The dried and ground plant material is loaded into an extraction vessel.

  • Extraction : Supercritical CO2 is passed through the plant material, dissolving the this compound and other non-polar compounds.

  • Separation : The pressure and/or temperature of the CO2 is changed, causing the this compound to precipitate out in a separator.

  • Purification : The crude extract may require further purification to isolate this compound.

dot

Caption: Workflow for the natural extraction of this compound.

Biological Significance: this compound and Cellular Signaling

This compound and its oxidized form, Nootkatone, have been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[7][8] AMPK is a master regulator of cellular energy metabolism. Its activation can lead to a variety of downstream effects, including the inhibition of anabolic pathways (like protein and cholesterol synthesis) and the activation of catabolic pathways (like glucose uptake and fatty acid oxidation). This makes this compound a compound of interest for research into metabolic disorders.

dot

AMPK Signaling Pathway This compound This compound AMPK AMPK Activation This compound->AMPK Anabolic Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic Catabolic Catabolic Pathways (e.g., Glucose Uptake) AMPK->Catabolic

Caption: this compound's role in the AMPK signaling pathway.

Conclusion: A Strategic Choice

The choice between this compound synthesis and natural extraction is a strategic one that depends on the specific needs of the research or application.

  • Chemical synthesis offers a reliable and scalable source of high-purity this compound, ideal for applications where consistency and volume are paramount.

  • Microbial fermentation represents the future of this compound production, with the potential for low-cost, sustainable, and scalable manufacturing. As the technology matures, it is likely to become the most cost-effective method.

  • Natural extraction , while providing a product that can be labeled as "natural," is generally the most expensive and least scalable option, best suited for niche applications where the "natural" claim is a key market driver.

For researchers and drug development professionals, understanding the cost-effectiveness of each method is crucial for making informed decisions that align with budgetary constraints, scalability requirements, and sustainability goals.

References

A Comparative Analysis of Nootkatol Biosynthesis Pathways Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nootkatol, a key intermediate in the synthesis of the high-value sesquiterpenoid nootkatone, is a subject of significant interest in the biotechnology and pharmaceutical industries. Its production through the hydroxylation of (+)-valencene is a critical step that has been explored in a variety of biological systems. This guide provides a comparative overview of this compound biosynthesis pathways, presenting quantitative data from different species and engineered microorganisms, detailed experimental protocols for its quantification, and a visual representation of the core biochemical transformation.

Data Presentation: A Comparative Look at this compound Production

The biosynthesis of this compound from (+)-valencene has been achieved in both native plant species and, more commonly, through heterologous expression of key enzymes in microbial hosts. The following table summarizes the quantitative data on this compound and nootkatone production in various systems. While the primary focus of many studies is the final product, nootkatone, the yields are indicative of the efficiency of the initial this compound production step.

Species/Engineered HostKey Enzyme(s)SubstrateProduct TiterReference
Hyoscyamus muticusPremnaspirodiene oxygenase (HPO)(+)-ValenceneNot quantified directly[1]
Saccharomyces cerevisiae (engineered)HPO from H. muticus(+)-ValencenePredominantly β-nootkatol[2]
Pichia pastoris (engineered)HPO from H. muticus(+)-Valencene208 mg/L (+)-nootkatone[2][3]
Botryodiplodia theobromaeEndogenous enzymes(+)-Valencene231.7 ± 2.1 mg/L (+)-nootkatone[4]
Yarrowia lipolyticaEndogenous enzymes(+)-Valencene216.9 ± 5.8 mg/L (+)-nootkatone[4]
Phanerochaete chrysosporiumEndogenous enzymes(+)-Valencene100.8 ± 2.6 mg/L (+)-nootkatone[4]

Experimental Protocols: Quantifying this compound

Accurate quantification of this compound is essential for comparing the efficiency of different biosynthetic pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for the analysis of this compound and related sesquiterpenoids.

Protocol: Quantification of this compound from Fermentation Broth by GC-MS

1. Sample Preparation:

  • Take a 1 mL aliquot of the fermentation broth.

  • Add an equal volume of an organic solvent (e.g., ethyl acetate or hexane) containing a known concentration of an internal standard (e.g., caryophyllene).

  • Vortex vigorously for 2 minutes to extract the sesquiterpenoids.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the organic (upper) layer to a new vial.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Ionization: Electron impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Data Analysis: Identify this compound by its retention time and mass spectrum compared to an authentic standard. Quantify the peak area relative to the internal standard to determine the concentration.

Mandatory Visualization: The this compound Biosynthesis Pathway

The core of this compound biosynthesis is the enzymatic conversion of (+)-valencene. This process is primarily catalyzed by cytochrome P450 monooxygenases, which introduce a hydroxyl group onto the valencene molecule.

Nootkatol_Biosynthesis cluster_0 This compound Biosynthesis cluster_1 Further Conversion Valencene (+)-Valencene This compound This compound Valencene->this compound Hydroxylation (e.g., HPO, CYP450) Nootkatone (+)-Nootkatone This compound->Nootkatone Oxidation (e.g., ADH)

Core pathway of this compound and Nootkatone biosynthesis.
Experimental Workflow for Heterologous this compound Production

The following diagram illustrates a typical workflow for establishing and evaluating a microbial system for this compound production.

Experimental_Workflow cluster_input Strain Engineering cluster_process Production & Analysis cluster_output Results Gene_Selection Gene Selection (e.g., HPO) Vector_Construction Vector Construction Gene_Selection->Vector_Construction Host_Selection Host Selection (e.g., S. cerevisiae) Transformation Host Transformation Host_Selection->Transformation Cultivation Cultivation & Induction Transformation->Cultivation Extraction Product Extraction Cultivation->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification Data_Comparison Data Comparison Quantification->Data_Comparison Optimization Strain Optimization Data_Comparison->Optimization Vector_construction Vector_construction Vector_construction->Transformation

Workflow for engineered this compound production.

References

validating the use of Nootkatol as a biomarker for citrus oil authenticity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The authenticity of citrus essential oils is a critical concern in the flavor, fragrance, and pharmaceutical industries. Adulteration, often through the addition of cheaper citrus oils or synthetic compounds, can compromise product quality and safety. This guide provides a comparative analysis of Nootkatol as a potential biomarker for verifying the authenticity of citrus oils, alongside other established and emerging marker compounds. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their analytical workflows.

The Challenge of Citrus Oil Adulteration

Citrus essential oils are complex mixtures of volatile and non-volatile compounds. While volatile components are key to the oil's aroma, their profiles can be easily mimicked, making them less reliable for authenticity testing.[1] Consequently, the focus has shifted towards non-volatile constituents, which are often more species-specific and difficult to replicate.[1][2]

This compound: A Promising Sesquiterpenoid Biomarker

This compound, a sesquiterpenoid alcohol, is a characteristic component of grapefruit oil and is found in lower concentrations in other citrus species. Its presence and concentration can serve as an indicator of grapefruit oil authenticity. Adulteration with oils lacking or having low levels of this compound would result in a significant deviation from the expected concentration range in authentic grapefruit oil.

Alternative Biomarkers for Citrus Oil Authenticity

While this compound shows promise, a comprehensive authenticity assessment often relies on a panel of markers. Oxygenated heterocyclic compounds, particularly coumarins and furanocoumarins, have been identified as effective biomarkers for detecting interspecies adulteration.[1][2][3] These non-volatile compounds exhibit distinct profiles in different citrus species, making them valuable for fingerprinting and identifying adulterants.[4]

Comparative Analysis of Biomarkers

The following table summarizes the key characteristics of this compound and other potential biomarkers for citrus oil authenticity.

Biomarker ClassSpecific ExamplesPrimary Citrus Source(s)Analytical Method(s)Key AdvantagesLimitations
Sesquiterpenoids This compoundGrapefruitGC-MSCharacteristic marker for grapefruit oil.Lower concentrations in other citrus oils, requiring sensitive detection methods. Limited data on its performance in detecting sophisticated adulteration.
Furanocoumarins Bergapten, Bergamottin, ImperatorinBergamot, Lime, LemonUPLC-MS/MS, HPLC-UV-MSWell-established markers with distinct profiles across species. Sensitive detection methods are available.[4][5][6]Concentrations can vary based on cultivar, origin, and processing.[4]
Polymethoxyflavones (PMFs) Nobiletin, TangeretinOrange, MandarinHPLC-UV-MSAbundant in specific citrus species, making them good positive markers.Less prevalent in other citrus species like lemon and lime.

Experimental Protocols

Accurate quantification of these biomarkers is crucial for reliable authenticity assessment. The following are outlines of commonly used analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • Dilute the citrus essential oil sample in a suitable solvent (e.g., methanol or hexane) to a final concentration within the calibration range.[7][8]

  • Add an appropriate internal standard for accurate quantification.

GC-MS Parameters (General):

  • Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate.[7]

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a final temperature (e.g., 240°C) to ensure separation of all components. A typical program might be: 60°C for 2 min, then increase to 240°C at 3°C/min, and hold for 5 min.[7]

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) mode.

  • Mass Range: Scan from m/z 40 to 400.

Data Analysis:

  • Identify this compound based on its retention time and mass spectrum compared to a certified reference standard.

  • Quantify the concentration using a calibration curve prepared with the reference standard.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Furanocoumarin Quantification

UPLC-MS/MS provides high sensitivity and selectivity for the analysis of non-volatile compounds like furanocoumarins. A validated method for the quantification of 14 coumarins and furanocoumarins has been reported.[4][5][6]

Sample Preparation:

  • Dilute the essential oil sample in methanol. A 1:1000 dilution (e.g., 1 µL of oil in 999 µL of methanol) is a common starting point.[6]

UPLC-MS/MS Parameters (Validated Method Example): [4][5][6]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for each target furanocoumarin.

Data Analysis:

  • Identify and quantify each furanocoumarin based on its retention time and specific MRM transitions compared to a standard mixture.

Logical Workflow for Authenticity Validation

The following diagram illustrates a logical workflow for validating the authenticity of a citrus oil sample using biomarker analysis.

Authenticity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Interpretation Sample Citrus Oil Sample Dilution Dilution Sample->Dilution GCMS GC-MS Analysis (for this compound) Dilution->GCMS UPLCMSMS UPLC-MS/MS Analysis (for Furanocoumarins) Dilution->UPLCMSMS Quantification Quantification of Biomarkers GCMS->Quantification UPLCMSMS->Quantification Comparison Comparison to Reference Data Quantification->Comparison Decision Authenticity Decision Comparison->Decision

Caption: A logical workflow for citrus oil authenticity validation.

Signaling Pathway for Biomarker-Based Adulteration Detection

The underlying principle of using biomarkers for adulteration detection follows a clear signaling pathway from the molecular characteristics of the oil to the final authenticity assessment.

Biomarker_Signaling_Pathway cluster_0 Molecular Profile cluster_1 Analytical Detection cluster_2 Signal Interpretation cluster_3 Outcome Authentic Authentic Oil (Specific Biomarker Profile) Analysis Analytical Measurement (GC-MS, UPLC-MS/MS) Authentic->Analysis Adulterated Adulterated Oil (Altered Biomarker Profile) Adulterated->Analysis Data Quantitative Data Analysis->Data Threshold Comparison to Authenticity Thresholds Data->Threshold Pass Authentic Threshold->Pass Within Range Fail Adulterated Threshold->Fail Outside Range

References

Comparative Toxicological Profiles of Nootkatol and its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the toxicological profiles of Nootkatol and its key synthetic derivative, Nootkatone. This analysis is based on available experimental data to inform preclinical safety assessments and guide future research.

This compound, a naturally occurring sesquiterpenoid alcohol, and its synthetic derivatives are gaining interest for their potential applications in various industries. Understanding their toxicological profiles is crucial for ensuring their safe use. This guide summarizes the current knowledge on the cytotoxicity, genotoxicity, and dermal sensitization of this compound and its prominent synthetic derivative, Nootkatone.

Executive Summary of Toxicological Data

The following table provides a comparative summary of the available toxicological data for this compound and Nootkatone.

Toxicological EndpointThis compoundNootkatone
In Vitro Cytotoxicity Shows cytotoxicity at higher concentrations in B16F10 and HaCaT cell lines.[1]Exhibits cytotoxic effects on various cancer cell lines including colorectal, lung, and breast cancer cells.
Genotoxicity Data not availableNot genotoxic based on available studies.[2]
Dermal Sensitization Data not availableNot considered a skin sensitizer at high purity (>98%).[3]
Repeated Dose Toxicity Data not availableExposure is below the Threshold of Toxicological Concern (TTC).[2]

In Vitro Cytotoxicity

This compound

Studies have shown that this compound exhibits cytotoxic effects at higher concentrations. In an MTT assay, this compound demonstrated a dose-dependent reduction in the viability of B16F10 mouse melanoma cells and HaCaT human keratinocyte cells.[1] Specifically, at concentrations above 60 µg/mL, a significant decrease in cell viability was observed in B16F10 cells.[1]

Nootkatone

Nootkatone has been investigated for its cytotoxic potential against several cancer cell lines. Research indicates that it can inhibit the proliferation of colorectal cancer cells (HCT-116 and SW480), non-small-cell lung cancer cells (A549), and breast cancer stem cells.

Genotoxicity

Nootkatone

Based on available safety assessments, Nootkatone is not considered to be genotoxic.[2] These assessments are crucial for determining the potential of a substance to cause DNA damage, which can lead to carcinogenesis.

Dermal Sensitization

Nootkatone

The potential of Nootkatone to cause skin sensitization has been evaluated. Studies indicate that Nootkatone with a purity of greater than 98% does not present a concern for skin sensitization under the current declared levels of use.[3]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by this compound are still under investigation. However, its inhibitory effects on ORAI1 and TRPV1 ion channels in the context of photoaging suggest an interaction with calcium signaling pathways.

For Nootkatone, its insecticidal activity is attributed to the activation of the α-adrenergic type 1 octopamine receptor (PaOA1) in susceptible arthropods, leading to fatal spasms. In mammalian cells, Nootkatone has been shown to inhibit the expression of pro-inflammatory cytokines, suggesting an anti-inflammatory mechanism of action.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The cytotoxicity of this compound and its derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or its derivatives) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound/Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Caption: A flowchart illustrating the key steps of the MTT assay for determining cell viability.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound in preventing UV-induced photoaging through the inhibition of specific ion channels.

Nootkatol_Signaling_Pathway cluster_pathway Proposed Anti-Photoaging Pathway of this compound cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte UV UV Radiation TRPV1 TRPV1 Channel UV->TRPV1 ORAI1 ORAI1 Channel UV->ORAI1 This compound This compound This compound->TRPV1 Inhibits This compound->ORAI1 Inhibits MMP1 MMP-1 Production TRPV1->MMP1 Wrinkles Wrinkle Formation MMP1->Wrinkles Melanogenesis Melanogenesis ORAI1->Melanogenesis Hyperpigmentation Hyperpigmentation Melanogenesis->Hyperpigmentation

Caption: this compound's proposed mechanism in preventing photoaging by inhibiting TRPV1 and ORAI1 channels.

Conclusion

The available toxicological data suggests that Nootkatone, a key synthetic derivative of this compound, has a favorable safety profile, being non-genotoxic and not a skin sensitizer at high purity. This compound itself exhibits cytotoxicity at higher concentrations in vitro. However, a significant data gap exists regarding the comparative toxicology of this compound and a wider range of its synthetic derivatives. Further research, including direct comparative studies and investigation into the underlying mechanisms and signaling pathways, is essential for a comprehensive understanding of their safety profiles and to support their potential applications. Researchers are encouraged to conduct further studies to address these knowledge gaps.

References

Safety Operating Guide

Personal protective equipment for handling Nootkatol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Nootkatol

This guide provides immediate and essential safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe and effective management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a sesquiterpenoid alcohol with the molecular formula C15H24O.[1] It is a bicyclic sesquiterpene with a molecular weight of 220.35 g/mol .[1] Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
AppearanceSolid, Crystalline
Melting Point32 - 33 °C / 89.6 - 91.4 °F
Boiling Point316.00 to 317.00 °C @ 760.00 mm Hg (estimated)
Flash Point> 93 °C / > 199.4 °F
SolubilityInsoluble in water; Soluble in alcohol
Storage TemperatureRefrigerated

Note: Some data is based on the closely related compound (+)-Nootkatone, as specific data for this compound is limited.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the last line of defense against chemical exposure.[4] The following PPE is recommended for handling this compound, based on guidelines for similar chemical compounds.[2][5]

Protection TypeRecommended Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield is recommended for tasks with a higher risk of splashing.[5]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2] For prolonged or repeated contact, suitable chemical-resistant gloves are recommended; consult the glove supplier for specific recommendations.[5] An impervious apron is also advised.[5]
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2][6] If dust formation is likely or ventilation is insufficient, a NIOSH-approved respirator with a particle filter is recommended.[2][5]

Operational and Disposal Plans

Handling and Storage Protocol

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Storage:

  • Store in a tightly sealed, original container.[5]

  • Keep in a dry, cool, and well-ventilated place.[6]

  • Store under an inert gas, such as nitrogen.[6]

  • Keep refrigerated and away from heat, sparks, and open flames.[6]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

Handling:

  • Ensure adequate ventilation in the handling area.[6]

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Avoid inhalation and ingestion.[6]

  • Prevent the formation of dust during handling.[6]

  • Wash hands thoroughly after handling.[5]

Accidental Release and Disposal Protocol

In the event of a spill or for routine disposal, follow these procedures to minimize environmental contamination and ensure safety.

Accidental Release:

  • Ensure adequate ventilation and wear appropriate personal protective equipment.[6]

  • Avoid dust formation.[6]

  • Sweep up the spilled solid material and shovel it into a suitable, labeled container for disposal.[2][6]

  • Prevent the substance from entering the environment.[5]

Disposal:

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[5]

  • Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of properly.[5]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from initial receipt to final disposal.

G cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal cluster_hazards Potential Hazards A Receive and Verify this compound B Review Safety Data Sheet A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/Measure in Ventilated Area C->D E Perform Experimental Procedure D->E F Store Unused this compound Properly E->F H1 Skin/Eye Irritation E->H1 H2 Allergic Skin Reaction E->H2 H3 Combustible Material E->H3 G Decontaminate Work Surfaces F->G H Segregate and Label Waste G->H I Dispose of Waste According to Regulations H->I J Doff and Dispose/Decontaminate PPE I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nootkatol
Reactant of Route 2
Nootkatol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.